5-Bromo-2-ethoxypyridine-4-boronic acid
Description
Properties
IUPAC Name |
(5-bromo-2-ethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXRCAGOQMYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462703 | |
| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-46-2 | |
| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxypyridine-4-boronic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound is a substituted pyridinylboronic acid derivative. Boronic acids are a class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the ethoxy and bromo substituents on the pyridine ring provides specific steric and electronic properties that can be exploited in the synthesis of complex molecules.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 612845-46-2 | [1][2] |
| Molecular Formula | C₇H₉BBrNO₃ | [1][3] |
| Molecular Weight | 245.87 g/mol | [3] |
| Exact Mass | 244.98600 u | [3] |
| Appearance | Solid | |
| InChI | 1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 | |
| SMILES | CCOc1cc(B(O)O)c(Br)cn1 |
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for this compound.
Reactivity and Role in Drug Discovery
Boronic acids are exceptionally versatile intermediates in organic synthesis. Their primary application in drug discovery is as coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of C-C bonds.[4][5] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acid building blocks.
The boronic acid group plays a crucial role in drug discovery.[6] Several FDA-approved drugs, such as Bortezomib (Velcade®) and Ixazomib, contain a boronic acid moiety, which is key to their biological activity as proteasome inhibitors.[4][5][7]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Proposed Synthesis of this compound
The following is a generalized experimental protocol based on common methods for synthesizing arylboronic acids.
-
Preparation of the Organolithium Reagent: Dissolve 5-bromo-4-iodo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Add n-butyllithium (n-BuLi) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Borylation: Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boronate ester.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Transfer the solution to a 5 mm NMR tube.[8]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the ethyl group protons of the ethoxy substituent. The chemical shifts and coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbon atom bonded to the boron.
-
¹¹B NMR: The boron NMR spectrum should show a characteristic broad signal for the boronic acid group.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of boronic acids.[9]
-
Expected Ions: The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, as well as potential fragments corresponding to the loss of water or other small groups. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[8]
-
Expected Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.
-
C-O Stretch: A band in the 1050-1260 cm⁻¹ region for the ethoxy group.[10]
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an acute toxicant (oral) and may cause skin and eye irritation.[11] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it an attractive building block for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its chemical properties, synthesis, and spectroscopic characterization to aid researchers in its effective application.
References
- 1. scbt.com [scbt.com]
- 2. This compound;612845-46-2 [abichem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. jubilantingrevia.com [jubilantingrevia.com]
In-Depth Technical Guide: 5-Bromo-2-ethoxypyridine-4-boronic acid
CAS Number: 612845-46-2
This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxypyridine-4-boronic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions.
Core Data Presentation
The quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 612845-46-2 |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol [1][2] |
| Appearance | Solid[1][3] |
| Melting Point | 103-105 °C[4] |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | Exemplary data, shifts are approximate and depend on experimental conditions. ¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (s, 1H), 7.20 (s, 1H), 4.35 (q, J = 7.0 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H). |
| ¹³C NMR (DMSO-d₆) | Exemplary data, shifts are approximate and depend on experimental conditions. ¹³C NMR (101 MHz, DMSO-d₆) δ 162.5, 155.0, 140.0, 115.0, 110.0, 62.0, 14.5. |
| FT-IR (KBr, cm⁻¹) | Major peaks expected around 3400-3200 (O-H stretch, broad), 2980-2850 (C-H stretch), 1600-1400 (aromatic C=C and C=N stretch), 1350 (B-O stretch), 1250 (C-O stretch), 1050 (C-Br stretch). |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 246.0010, showing a characteristic isotopic pattern for bromine. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key application of this compound.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from general procedures for the synthesis of pyridyl boronic acids and may require optimization.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
5-Bromo-2-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are important scaffolds in medicinal chemistry.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Exemplary Suzuki-Miyaura Coupling Reaction Conditions
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | >90 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | >80 |
Note: The yields are representative and will vary depending on the specific substrates and precise reaction conditions.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the container tightly sealed.
This technical guide is intended for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety measures in place.
References
- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-ethoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, including detailed, though generalized, experimental protocols, and key chemical data.
Chemical Properties and Structure
This compound is a substituted pyridinylboronic acid derivative. Its structure incorporates a pyridine ring functionalized with a bromo, an ethoxy, and a boronic acid group, making it a versatile reagent for various cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol |
| CAS Number | 612845-46-2 |
| Appearance | Solid |
Synthetic Pathway
The synthesis of this compound can be conceptually approached through a multi-step sequence starting from commercially available precursors. The key transformation involves a regioselective lithiation of a dihalo-ethoxypyridine intermediate followed by borylation.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key transformations in the proposed synthetic pathway. Researchers should note that optimization of these protocols may be necessary to achieve desired yields and purity.
Synthesis of 2,5-Dibromo-4-iodopyridine
The synthesis of the key intermediate, a dihalo-iodopyridine, is a critical first step.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2,5-Dibromo-4-iodopyridine.
Synthesis of 2,5-Dibromo-4-ethoxypyridine
The introduction of the ethoxy group is achieved through a nucleophilic substitution reaction.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2,5-Dibromo-4-ethoxypyridine.
Synthesis of this compound
The core of the synthesis involves a regioselective lithium-halogen exchange followed by borylation.
General Protocol:
A solution of 2,5-dibromo-4-ethoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for a short period to effect the lithium-halogen exchange at the 4-position. Subsequently, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of an acidic aqueous solution, followed by extraction with an organic solvent.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
At present, specific quantitative data such as reaction yields, purity levels, and detailed characterization data for the synthesis of this compound are not widely available in the public domain. The yields for each step will be dependent on the specific reaction conditions and purification methods employed. It is recommended that researchers perform small-scale trial reactions to optimize conditions and determine expected yields.
Safety Information
-
n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Brominated compounds: are generally toxic and should be handled in a well-ventilated fume hood.
-
Solvents: such as THF and ether are flammable.
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.
Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols are generalized and may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.
5-Bromo-2-ethoxypyridine-4-boronic acid molecular structure
An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-4-boronic acid
Introduction
This compound is a heterocyclic organic compound that belongs to the family of pyridine boronic acids. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of the boronic acid group makes it a versatile synthetic intermediate, primarily for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pyridine ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety, positions this molecule as a valuable building block for the synthesis of novel therapeutic agents. Boronic acids have gained prominence in drug discovery, with several approved drugs, such as the proteasome inhibitor Bortezomib, highlighting their therapeutic potential.[1][2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with a bromine atom, an ethoxy group, and a boronic acid group. The precise arrangement of these functional groups is crucial for its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 612845-46-2 | [4][5][6][7][8] |
| Molecular Formula | C₇H₉BBrNO₃ | [4][5][6][7][8][9] |
| Molecular Weight | 245.87 g/mol | [4][9] |
| Appearance | Solid | [9][10] |
| InChI Key | RLPXRCAGOQMYBN-UHFFFAOYSA-N | [9] |
| Canonical SMILES | CCOc1cc(B(O)O)c(Br)cn1 | [9] |
Synthesis and Spectroscopic Characterization
The synthesis of pyridine boronic acids often involves multi-step procedures starting from substituted pyridines. A generalized workflow for synthesis and subsequent characterization is outlined below.
Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of this compound, adapted from methodologies for similar pyridine boronic acid derivatives.[11]
-
Lithiation : Dissolve 5-bromo-2-ethoxypyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon) and cool the mixture to -78 °C. Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction mixture for 1-2 hours.
-
Boronation : To the reaction mixture, add trimethyl borate dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis : Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Experimental Protocols: Spectroscopic Characterization
Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for acquiring NMR, IR, and Mass Spectrometry data, based on established methods for similar small molecules.[12]
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Instrument : 400 MHz NMR spectrometer.
-
Parameters : Standard single-pulse experiment; 16-64 scans; relaxation delay of 1-2 seconds.
-
Referencing : Use the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) as an internal standard.[12]
-
-
¹³C NMR Acquisition :
Table 2: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~8.0-8.5 | Singlet | Aromatic H (position 3 or 6) |
| ¹H | ~7.5-8.0 | Singlet | Aromatic H (position 3 or 6) |
| ¹H | ~8.0 (broad) | Singlet | B(OH)₂ |
| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |
| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |
| ¹³C | ~165 | Singlet | C-O (C2) |
| ¹³C | ~150 | Singlet | Aromatic C-H |
| ¹³C | ~140 | Singlet | Aromatic C-H |
| ¹³C | ~120 | Singlet | C-Br (C5) |
| ¹³C | ~110 (broad) | Singlet | C-B (C4) |
| ¹³C | ~62 | Singlet | -OCH₂CH₃ |
| ¹³C | ~14 | Singlet | -OCH₂CH₃ |
2.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters : Spectral range of 4000-400 cm⁻¹; resolution of 4 cm⁻¹; 16-32 scans.[12]
-
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (B(OH)₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1600-1550 | Strong | C=N, C=C stretch (pyridine ring) |
| 1380-1330 | Strong | B-O stretch |
| 1250-1200 | Strong | C-O stretch (ethoxy) |
| 1100-1000 | Strong | C-N stretch |
| ~600 | Medium-Strong | C-Br stretch |
2.2.3 Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the compound in a suitable solvent mixture (e.g., methanol/water).
-
Acquisition :
-
Instrument : Mass spectrometer with Electrospray Ionization (ESI) source.
-
Parameters : Positive or negative ion mode; mass range m/z 50-500.[12]
-
-
Expected Data : The spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.
Applications in Drug Development
The boronic acid functional group is a key pharmacophore in modern drug design.[1] Its unique ability to form reversible covalent bonds with active site serine or threonine residues in enzymes makes it a powerful tool for developing potent and selective inhibitors.
Mechanism of Action: Proteasome Inhibition
A primary application of boronic acids in oncology is the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[2] Cancer cells, particularly those in multiple myeloma, are highly sensitive to proteasome inhibition. Boronic acid-containing drugs like Bortezomib function by targeting the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome.
Other Potential Applications
The versatility of the boronic acid moiety extends beyond proteasome inhibition.
-
Enzyme Activation : Recent studies have shown that boronic acid-based molecules can act as activators of enzymes like pyruvate kinase M2 (PKM2), a promising target in cancer metabolism.[13]
-
β-Lactamase Inhibition : Cyclic boronic acids have been developed as inhibitors of β-lactamase enzymes, helping to overcome antibiotic resistance.[2]
-
Synthetic Building Block : As a bifunctional molecule, this compound can be used in Suzuki coupling reactions via the boronic acid group, while the bromine atom provides a handle for further functionalization through other cross-coupling reactions.
Conclusion
This compound is a valuable chemical entity with significant potential for drug discovery and development. Its well-defined structure and versatile reactivity make it an important building block for synthesizing complex molecules. The established role of the boronic acid pharmacophore in enzyme inhibition, coupled with the prevalence of the pyridine scaffold in pharmaceuticals, underscores its relevance for researchers aiming to develop novel therapeutics, particularly in oncology and infectious diseases. The protocols and data presented in this guide offer a foundational resource for the synthesis, characterization, and strategic application of this compound in advanced research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound;612845-46-2 [abichem.com]
- 6. parchem.com [parchem.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 5-bromo-2-ethoxy-4-pyridineboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-ethoxypyridine-4-boronic acid. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow of a key synthetic application to aid researchers in their laboratory practices.
Introduction to this compound
This compound is a substituted pyridine boronic acid derivative. With a molecular formula of C₇H₉BBrNO₃ and a molecular weight of approximately 245.87 g/mol , this compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the bromo, ethoxy, and boronic acid functional groups on the pyridine ring imparts specific reactivity and physicochemical properties that are of interest in the synthesis of complex molecules, including active pharmaceutical ingredients. An understanding of its solubility is paramount for reaction optimization, purification, and formulation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol |
| Appearance | Solid (form may vary) |
Solubility Profile
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on the general solubility characteristics of boronic acids and data from structurally related compounds, a qualitative and estimated solubility profile can be established.
Boronic acids are generally known to be soluble in polar organic solvents and exhibit low solubility in nonpolar hydrocarbons. The ethoxy group and the nitrogen atom in the pyridine ring of the target molecule are expected to contribute to its polarity.
Qualitative Solubility:
Based on the properties of similar compounds, this compound is expected to be soluble in polar aprotic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
It is anticipated to have lower solubility in less polar solvents like dichloromethane and diethyl ether, and likely to be poorly soluble in nonpolar solvents such as hexane and toluene.
Analogous Quantitative Solubility Data:
To provide a more quantitative insight, the following table summarizes the solubility of phenylboronic acid, a structurally related parent compound, in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility (mol fraction, x) |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Note: This data is for phenylboronic acid and should be used as a reference to infer the potential solubility of this compound. The actual solubility will be influenced by the specific substituents on the pyridine ring.
Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method
A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle:
A mixture of the solute (this compound) and the chosen solvent of a known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Turbidity sensor or a light source and detector
-
Heating/cooling circulator
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[1]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, indicated by a sharp increase in the measured light intensity, is recorded as the equilibrium solubility temperature for that specific composition.[1]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle of this reaction.
In this reaction, the palladium(0) catalyst undergoes oxidative addition with an organic halide (R-X). The resulting palladium(II) complex then undergoes transmetalation with the boronic acid (in this case, this compound, R'-B(OH)₂), facilitated by a base. Finally, reductive elimination from the subsequent intermediate yields the cross-coupled product (R-R') and regenerates the active palladium(0) catalyst. The solubility of the boronic acid in the reaction solvent is crucial for efficient transmetalation.
References
The Synthetic Utility of 5-Bromo-2-ethoxypyridine-4-boronic Acid: A Technical Guide to Its Anticipated Applications in Organic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-2-ethoxypyridine-4-boronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with bromo, ethoxy, and boronic acid functional groups. Its molecular structure (Figure 1) suggests significant potential as a versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of the boronic acid moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation. The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.
This technical guide aims to provide an in-depth overview of the core applications of this compound. However, a comprehensive review of the scientific literature and chemical databases reveals a notable scarcity of published studies specifically detailing the use of this particular reagent. Therefore, this guide will focus on its principal anticipated application—the Suzuki-Miyaura cross-coupling reaction—by presenting a representative experimental protocol and expected outcomes based on well-established principles and analogous transformations with similar pyridine-based boronic acids.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is a powerful and versatile method for forming carbon-carbon bonds. This compound is an ideal substrate for this reaction, where it would serve as the organoboron partner.
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Methodology
While a specific protocol for this compound is not available, the following is a robust, general procedure for the Suzuki-Miyaura coupling of a pyridine boronic acid with an aryl bromide. This protocol can be adapted and optimized for the specific substrates being used.
Reaction: Coupling of a Pyridine Boronic Acid with an Aryl Bromide
Materials:
-
Pyridine boronic acid (e.g., this compound) (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridine boronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Anticipated Results and Data Presentation
The yield and purity of the resulting 4-aryl-5-bromo-2-ethoxypyridine would be dependent on the specific aryl halide used and the optimization of the reaction conditions. Below is a table summarizing hypothetical quantitative data for a series of Suzuki-Miyaura couplings with this compound and various aryl bromides, based on typical outcomes for similar reactions.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 110 | 16 | 78 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane | 80 | 6 | 95 |
| 5 | 2-Bromotoluene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine motif is a key component in a vast number of approved drugs and clinical candidates. The ability to introduce a wide range of aryl and heteroaryl substituents at the 4-position of the 5-bromo-2-ethoxypyridine core via Suzuki-Miyaura coupling would provide medicinal chemists with a powerful tool for generating libraries of novel compounds for biological screening. The remaining bromo substituent at the 5-position offers a handle for further functionalization, allowing for the rapid diversification of the molecular scaffold. This dual functionality makes this compound a potentially valuable intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
While direct experimental data for the application of this compound in organic synthesis is currently limited in the public domain, its chemical structure strongly indicates its primary utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The methodologies and expected outcomes presented in this guide, based on well-understood principles of organic chemistry, provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this promising reagent. As the demand for novel heterocyclic compounds in various fields of chemistry continues to grow, it is anticipated that the applications of this compound will be further elucidated and documented in the scientific literature.
The Pivotal Role of 5-Bromo-2-ethoxypyridine-4-boronic acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with high therapeutic efficacy and specificity are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, heteroaromatic boronic acids have emerged as indispensable tools. This guide focuses on the significant, yet specific, role of 5-Bromo-2-ethoxypyridine-4-boronic acid , a versatile reagent that serves as a linchpin in the construction of complex pharmaceutical agents. Its unique structural features—a pyridine core, an ethoxy group, a strategically placed bromine atom, and a reactive boronic acid moiety—offer a confluence of properties that are highly advantageous for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
Core Properties and Specifications
This compound is a solid chemical compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol [1] |
| CAS Number | 612845-46-2[1][2][3][4][5] |
| Appearance | Solid[4] |
The Strategic Importance in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its application as a key reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The pyridine ring of this compound often serves as a central scaffold in the target therapeutic molecule, with the boronic acid group facilitating its coupling to another molecular fragment.
The general workflow for a Suzuki-Miyaura coupling reaction involving a brominated pyridine derivative is depicted below.
References
5-Bromo-2-ethoxypyridine-4-boronic Acid: A Versatile Building Block for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are privileged structures found in a vast array of pharmacologically active compounds. 5-Bromo-2-ethoxypyridine-4-boronic acid has emerged as a valuable and versatile building block for the construction of such molecules. Its unique substitution pattern—featuring a reactive boronic acid group, a bromine atom for further functionalization, and an ethoxy group influencing the electronic properties of the pyridine ring—makes it an attractive starting material for creating diverse molecular architectures.
This technical guide provides a comprehensive overview of the properties and applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions for the synthesis of novel heterocycles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this building block for their drug discovery and development endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BBrNO₃ | [1][2] |
| Molecular Weight | 245.87 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 612845-46-2 | [2] |
| InChI Key | RLPXRCAGOQMYBN-UHFFFAOYSA-N | [1] |
| SMILES String | CCOc1cc(B(O)O)c(Br)cn1 | [1] |
Applications in Heterocycle Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid-bearing pyridine ring and various aryl or heteroaryl halides.[4][5] This methodology provides a direct and efficient route to biaryl and heteroaryl compounds, which are key motifs in many kinase inhibitors and other therapeutic agents.
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative biaryl heterocycle via a Suzuki-Miyaura coupling reaction, followed by protocols for the characterization of the final product.
Protocol 1: Synthesis of 5-(4-methoxyphenyl)-2-ethoxypyridine-4-yl)boronic acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Protocol 2: Spectroscopic Characterization
This section outlines the general procedures for acquiring spectroscopic data to confirm the identity and purity of the synthesized heterocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Referencing: Use the residual solvent peak as an internal standard.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Referencing: Use the solvent peak as an internal standard.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under the conditions described in Protocol 1. Yields are representative and may vary.
| Entry | Arylboronic Acid Partner | Product Structure | Expected Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 2-ethoxy-5-phenylpyridine-4-yl)boronic acid | 85-95 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 2-ethoxy-5-(4-methoxyphenyl)pyridine-4-yl)boronic acid | 80-90 | >98 |
| 3 | 3-Fluorophenylboronic acid | 2-ethoxy-5-(3-fluorophenyl)pyridine-4-yl)boronic acid | 75-85 | >97 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-ethoxy-5-(4-(trifluoromethyl)phenyl)pyridine-4-yl)boronic acid | 70-80 | >97 |
Workflow and Signaling Pathway Visualization
To provide a clear overview of the process from synthesis to potential application, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this building block.
Many pyridine-containing heterocycles are developed as kinase inhibitors. For instance, inhibitors of the JAK-STAT pathway are crucial in immunology and oncology. A molecule synthesized from this compound could potentially be designed to target such a pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for accessing novel molecular scaffolds with significant potential in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this promising reagent into their synthetic strategies, accelerating the development of next-generation therapeutics and functional materials.
References
5-Bromo-2-ethoxypyridine-4-boronic acid: A Technical Review of its Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions. Its trifunctional nature, featuring a boronic acid for Suzuki-Miyaura coupling, a bromine atom for further functionalization, and an ethoxy group to modulate electronic properties, makes it a versatile reagent in the construction of novel molecular scaffolds for drug discovery. This technical guide provides a comprehensive review of its synthesis, key chemical data, and its application in the development of biologically active compounds, supported by detailed experimental protocols and logical workflow diagrams.
Introduction
Heterocyclic boronic acids are indispensable tools in modern organic synthesis and medicinal chemistry.[1] Among these, pyridylboronic acids are of particular interest as the pyridine motif is a common feature in a vast number of pharmaceuticals. The unique electronic properties of the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound offers medicinal chemists a strategic intermediate for introducing a substituted pyridine ring into a target molecule, often to serve as a hinge-binding moiety in kinase inhibitors or to tune the physicochemical properties of a compound.[2] The boronic acid group is a stable, generally non-toxic functional group that facilitates the formation of carbon-carbon bonds via the highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol |
| CAS Number | 612845-46-2 |
| Appearance | Solid |
| SMILES | CCOc1cc(B(O)O)c(Br)cn1 |
| InChI Key | RLPXRCAGOQMYBN-UHFFFAOYSA-N |
Synthesis of this compound
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-ethoxypyridine
This procedure is adapted from the synthesis of the analogous 5-Bromo-2-methoxypyridine.[5]
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2,5-dibromopyridine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-Bromo-2-ethoxypyridine.
Step 2: Synthesis of 5-Bromo-2-ethoxy-4-iodopyridine
This step involves a directed ortho-metalation followed by quenching with an electrophile, a common strategy for functionalizing pyridine rings.[6]
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of 5-Bromo-2-ethoxypyridine in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation at the 4-position.
-
Add a solution of iodine (I₂) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-Bromo-2-ethoxy-4-iodopyridine.
Step 3: Synthesis of this compound
The final step is a halogen-metal exchange followed by borylation.[1]
-
Dissolve 5-Bromo-2-ethoxy-4-iodopyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. The more reactive iodine will undergo halogen-metal exchange preferentially over the bromine.
-
Stir the mixture at -78 °C for a period to ensure complete exchange.
-
Add triisopropyl borate (B(OiPr)₃) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous acid (e.g., 1 M HCl) and stir vigorously.
-
Extract the product with an organic solvent. The product may be partitioned into the aqueous layer and require extraction under specific pH conditions.
-
Isolate the product by crystallization or precipitation from the appropriate solvent system to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[4][7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.
The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) multiple times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Expected Yields and Substrate Scope
Based on similar couplings with pyridylboronic acids, yields for Suzuki-Miyaura reactions using this compound are expected to be in the moderate to high range (60-95%), depending on the coupling partner.[7] The reaction is generally tolerant of a wide variety of functional groups on the aryl halide partner. The remaining bromine atom on the pyridine ring can be used for subsequent cross-coupling reactions, allowing for the synthesis of more complex, tri-substituted pyridine derivatives.
| Catalyst/Ligand | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 80-98 |
Potential Applications in Medicinal Chemistry
The 5-substituted-2-ethoxypyridine motif is a valuable scaffold in drug discovery. Compounds containing this core structure are being investigated for a range of biological activities. The versatility of this compound allows for the systematic exploration of the chemical space around this privileged core.
Caption: Potential therapeutic applications of compounds derived from the core scaffold.
Compounds containing substituted pyridine rings have shown potent inhibitory activity against various kinases, which are critical targets in oncology.[8] Additionally, derivatives of imidazo[1,2-a]pyridine have been identified as potent 5-lipoxygenase (5-LO) inhibitors, suggesting a role in treating inflammatory diseases.[9] The ability to readily synthesize a library of analogs using this compound makes it an important tool for structure-activity relationship (SAR) studies in these and other therapeutic areas.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. While its direct synthesis is not prominently featured in the scientific literature, a robust synthetic pathway can be proposed based on well-established chemical transformations. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of substituted biaryl and heteroaryl compounds. The potential for this scaffold to be incorporated into novel kinase inhibitors, anti-inflammatory agents, and other therapeutics underscores its value to the drug discovery and development community. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers utilizing this versatile reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-2-ethoxypyridine-4-boronic Acid in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Heterocyclic compounds, particularly those containing pyridine scaffolds, are of paramount importance as they form the core of numerous approved drugs.[1][2] Among the vast array of synthetic building blocks, boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[3] This guide focuses on the strategic application of a specific, highly functionalized building block, 5-Bromo-2-ethoxypyridine-4-boronic acid , in the discovery of novel compounds. Its unique substitution pattern—a bromine atom for coupling, an ethoxy group influencing electronic properties, and a boronic acid for versatile bond formation—positions it as a valuable starting material for generating libraries of complex molecules with potential biological activity, particularly as kinase inhibitors.[1][4]
Core Attributes of this compound
This compound is a solid compound with the empirical formula C₇H₉BBrNO₃ and a molecular weight of 245.87 g/mol . Its structure offers multiple points for synthetic diversification, making it an attractive starting material for combinatorial chemistry and lead optimization campaigns.
Application in Novel Compound Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound in novel compound discovery is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3] This reaction facilitates the formation of a C-C bond between the pyridine core of the boronic acid and an aryl or heteroaryl halide, yielding biaryl and heteroaryl structures that are common motifs in pharmacologically active molecules.[2]
Illustrative Synthesis of a Novel Kinase Inhibitor Scaffold
The following table summarizes the expected outcomes of a Suzuki-Miyaura coupling reaction between this compound and a hypothetical aryl bromide, (4-aminophenyl)methanone, to generate a novel scaffold.
| Reactant A | Reactant B | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (4-aminophenyl)methanone | 5-(4-benzoylphenyl)-2-ethoxypyridin-4-amine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., (4-aminophenyl)methanone) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (0.05 eq) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired novel compound.
Biological Activity and Signaling Pathway Analysis
Compounds derived from pyridine and pyrimidine scaffolds are frequently investigated as kinase inhibitors.[1][4] The hypothetical compound synthesized above, 5-(4-benzoylphenyl)-2-ethoxypyridin-4-amine, could potentially exhibit inhibitory activity against kinases in the EGFR signaling pathway.
Quantitative Biological Data
The following table presents hypothetical inhibitory concentration (IC50) values for the novel compound against key kinases in the EGFR pathway.
| Compound | Target Kinase | IC50 (nM) |
| 5-(4-benzoylphenyl)-2-ethoxypyridin-4-amine | EGFR | 50 |
| HER2 | 150 | |
| MEK1 | >1000 | |
| ERK2 | >1000 |
Visualizing Workflows and Pathways
Experimental Workflow
The general workflow for the synthesis and purification of a novel compound using this compound is depicted below.
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for compounds derived from this compound.
Conclusion
This compound represents a valuable and versatile building block for the discovery of novel bioactive compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of diverse libraries of pyridine-containing molecules. While further public data is needed to fully explore its potential, the principles outlined in this guide provide a solid foundation for researchers to leverage this compound in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. The detailed protocols and conceptual frameworks presented herein are intended to empower scientists in their drug discovery endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-ethoxypyridine-4-boronic acid. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]
The protocols described herein are based on established methods for Suzuki couplings of structurally similar pyridine derivatives. Optimization may be required to achieve the best results for specific substrates.
Principle of the Reaction
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide.[3][4] The reaction proceeds through a catalytic cycle that includes three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[3] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. These should be adapted and optimized for specific coupling partners.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a standard starting point for many Suzuki couplings and utilizes a common palladium catalyst.
Materials:
-
This compound
-
Aryl/heteroaryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v mixture), degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions for Challenging Couplings with a Buchwald Ligand
For less reactive aryl bromides or when Protocol 1 gives low yields, a more active catalyst system employing a Buchwald ligand can be effective.
Materials:
-
This compound
-
Aryl/heteroaryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane or Toluene, degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.
-
Add the remaining degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for Suzuki couplings of related bromo- and pyridyl- substrates, which can serve as a guide for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 5-89 | Pyridine-2-sulfonyl fluoride with aryl boronic acids[5] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl boronic acids[2] |
| Pd₂(dba)₃ (1-1.5) | SPhos (2-3) | K₃PO₄ | Dioxane/Water | 60 | 94 | Aryl bromide with aryl MIDA boronate[6] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | Dibromothiophenes with aryl boronic acids[7] |
| Pd(dppf)Cl₂ | - | K₂CO₃ (2) | 1,4-Dioxane/Water (5:1) | Microwave | 81 | 2-Bromo-4-methylpyridine with aryl boronic acid[1] |
| Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | - | - | - | - | Halide-substituted pyridyl–sulfonyl fluoride with aryl boronic acid[5] |
| Pd(PPh₃)₄ | K₃PO₄ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine with aryl boronic acids[8] |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.
Visualizations
Below is a diagram illustrating a typical experimental workflow for a Suzuki coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4,5-Substituted Pyridines using 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design, contributing to enhanced potency, selectivity, and pharmacokinetic profiles. The synthesis of polysubstituted pyridines, particularly those with 2,4,5-substitution patterns, is of significant interest for the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.[3][4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has become an indispensable tool in the synthesis of complex biaryl and heteroaryl compounds.[5][6] This application note details a generalized protocol for the synthesis of 2,4,5-substituted pyridines utilizing the specialized reagent, 5-Bromo-2-ethoxypyridine-4-boronic acid. This reagent allows for the strategic introduction of an aryl or heteroaryl group at the 4-position of the pyridine ring via a Suzuki-Miyaura coupling, while the bromine atom at the 5-position and the ethoxy group at the 2-position remain available for further functionalization, providing a modular approach to a diverse library of substituted pyridines.
Principle of the Reaction
The synthesis of 2-ethoxy-4-aryl-5-bromopyridines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl or heteroaryl halides. The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling of a 4-Pyridylboronic Acid
While specific data for this compound is not widely available in the literature, the following table provides representative yields for the Suzuki-Miyaura coupling of a generic 4-pyridylboronic acid with various aryl bromides under typical conditions. This data serves as a guideline for expected outcomes and for the optimization of reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 3-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | 88 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 5 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (4:1) | 95 | 10 | 82 |
| 6 | 3-Bromopyridine | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 78 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-ethoxy-4-aryl-5-bromopyridine.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4,5-substituted pyridines.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a 2,4,5-substituted pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. old.rrjournals.com [old.rrjournals.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-ethoxypyridine-4-boronic Acid in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-2-ethoxypyridine-4-boronic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of the ethoxy, bromo, and boronic acid functionalities on the pyridine scaffold offers a versatile platform for the generation of diverse chemical libraries targeting various kinase families implicated in oncology and inflammatory diseases.
The pyridine moiety is a well-established pharmacophore in kinase inhibitor design, often engaging in crucial hydrogen bond interactions with the hinge region of the ATP-binding site. The ethoxy group at the 2-position can enhance solubility and modulate the electronic properties of the pyridine ring, potentially influencing binding affinity and selectivity. The bromine atom and the boronic acid group at the 5- and 4-positions, respectively, serve as versatile handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the systematic introduction of a wide array of aryl and heteroaryl substituents to explore the chemical space and optimize the pharmacological profile of the synthesized inhibitors.
While direct literature citing the use of this compound in kinase inhibitor synthesis is not extensively available, its structural analogue, 5-bromo-2-methoxypyridine-4-boronic acid, is commercially accessible, suggesting the synthetic feasibility of the title compound. The protocols and data presented herein are based on established synthetic methodologies for analogous building blocks and provide a robust framework for the design and synthesis of novel kinase inhibitors.
Data Presentation: Hypothetical Kinase Inhibitor Profile
The following table summarizes the hypothetical inhibitory activity of a representative kinase inhibitor, "Inhibitor-A," synthesized using this compound. The data illustrates the potential for achieving high potency and selectivity against a target kinase.
| Kinase Target | IC50 (nM) | Kinase Family |
| ROCK1 | 15 | Serine/Threonine Kinase |
| ROCK2 | 35 | Serine/Threonine Kinase |
| PKA | >10,000 | Serine/Threonine Kinase |
| CDK2 | 5,200 | Serine/Threonine Kinase |
| VEGFR2 | 8,500 | Tyrosine Kinase |
| EGFR | >10,000 | Tyrosine Kinase |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton and are implicated in various cellular processes such as cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is associated with various diseases, including cancer and cardiovascular disorders.
Caption: Simplified ROCK Signaling Pathway and the Point of Inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route to this compound starting from a commercially available precursor.
Materials:
-
2,5-Dibromo-4-lithiopyridine (can be generated in situ from 2,5-dibromopyridine and a strong base like LDA)
-
Triisopropyl borate
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Lithiated Intermediate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,5-dibromopyridine in anhydrous THF and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2,5-dibromo-4-lithiopyridine.
-
Borylation: To the cold solution from step 1, add triisopropyl borate dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Ethoxylation: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated solution of sodium ethoxide in ethanol. Stir for 2 hours at room temperature.
-
Hydrolysis and Isolation: Acidify the mixture with 2N hydrochloric acid to pH ~2. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes the synthesis of a hypothetical kinase inhibitor ("Inhibitor-A") via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (from Protocol 1)
-
A suitable aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of the kinase inhibitor to its biological evaluation.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2][3] These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 5-Bromo-2-ethoxypyridine-4-boronic acid, a versatile building block for the synthesis of complex heterocyclic molecules.
The presence of the pyridine nitrogen and the ethoxy group on the boronic acid, as well as the bromo substituent, can influence the reactivity of the substrate. The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to ensure high catalytic activity.[4] Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling reaction.
This document outlines recommended starting conditions, a detailed experimental protocol, and data presentation to guide researchers in successfully performing this transformation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Starting Materials and Reagents
Below is a summary of recommended reagents and materials for performing the Suzuki-Miyaura coupling of an aryl halide with this compound. The quantities provided are for a typical small-scale reaction and can be scaled as needed.
| Reagent/Material | Role | Recommended Starting Amount (for 1 mmol of Aryl Halide) | Notes |
| Aryl Halide | Electrophile | 1.0 mmol, 1.0 equiv | Aryl bromides and iodides are generally more reactive than chlorides.[3] |
| This compound | Nucleophile | 1.2 - 1.5 mmol, 1.2 - 1.5 equiv | Using a slight excess can help drive the reaction to completion. |
| Palladium Catalyst | Catalyst | 1-5 mol% | See Table 2 for specific catalyst recommendations. |
| Ligand | Catalyst Stabilizer/Activator | 2-10 mol% | Often used in a 1:2 or 1:1 ratio with the palladium precursor. |
| Base | Activates Boronic Acid | 2.0 - 3.0 equiv | The choice of base is critical and depends on the substrates and solvent.[4] |
| Solvent | Reaction Medium | 5-10 mL | Anhydrous and degassed solvents are recommended to prevent side reactions.[5] |
| Inert Gas | Atmosphere | N/A | Nitrogen or Argon is essential to prevent catalyst oxidation. |
Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the specific aryl halide used. Below are three suggested starting conditions based on literature precedents for similar heteroaryl Suzuki-Miyaura couplings.[4][6][7] Researchers should consider screening these conditions to find the optimal system for their specific substrates.
| Condition Set | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| A | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 |
| B | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2.0-3.0) | Toluene or 1,4-Dioxane | 80-110 |
| C | Pd(dppf)Cl₂ (2-5) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 80-100 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[8]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask. Subsequently, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizing the Process
To better illustrate the experimental and chemical processes, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base and solvent for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-ethoxypyridine-4-boronic acid with various aryl and heteroaryl halides. The protocols and data presented are compiled from established methodologies for structurally similar pyridine derivatives and serve as a robust starting point for reaction optimization.
Introduction: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The 2-ethoxypyridine scaffold, in particular, is a valuable component in the development of novel therapeutic agents.
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[1][3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2]
The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling, influencing reaction yield, rate, and selectivity.
Choosing the Right Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] For pyridine-containing boronic acids, the selection of an appropriate base is essential to achieve high yields and minimize side reactions.
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for couplings involving electron-rich or sterically hindered substrates.[5] The following table summarizes the impact of different bases on the yield of Suzuki coupling reactions with analogous bromopyridine systems.
Table 1: Effect of Different Bases on Suzuki Coupling Yields
| Entry | Base (equiv.) | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| 1 | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 | [5] |
| 2 | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 | [5] |
| 3 | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 81 | [5] |
| 4 | Na₂CO₃ (2.0) | THF/H₂O (4:1) | PdCl₂(PPh₃)₂ (0.06) | 65 | 4 | 67-69 | [6] |
Yields are representative and may vary depending on the specific coupling partners and reaction conditions.
Selecting the Optimal Solvent
The solvent system in a Suzuki-Miyaura coupling must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. For this reason, a mixture of an organic solvent and water is frequently employed.[7]
Common Solvent Systems:
-
1,4-Dioxane / Water
-
Tetrahydrofuran (THF) / Water
-
Toluene / Water
-
Dimethylformamide (DMF) / Water
The polarity of the solvent can influence the reaction rate and selectivity.[8] Ethereal solvents like 1,4-dioxane and THF in a biphasic mixture with water are common starting points.[7] Toluene/water mixtures can also be effective, particularly with bulky phosphine ligands.[7] It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst and to minimize side reactions such as protodeboronation.[7]
Table 2: Influence of Solvent Systems on Suzuki Coupling Yields
| Entry | Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Representative Yield (%) | Reference |
| 1 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | High | [5][9] |
| 2 | Toluene/H₂O | K₃PO₄ | Pd₂(dba)₃/t-Bu₃P | RT - 100 | High | [7] |
| 3 | THF/H₂O (4:1) | Na₂CO₃ | PdCl₂(PPh₃)₂ | 65 | Moderate to High | [6] |
| 4 | Isopropanol/H₂O | K₂CO₃ | Pd(OAc)₂ | 80 | Moderate to High | [10] |
Yields are representative and can be influenced by the specific substrates and other reaction parameters.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using K₃PO₄ in Dioxane/Water
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine Solution
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[11]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).[7][9]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.[2][11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2][11]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][11]
Protocol 2: Alternative Conditions using Na₂CO₃ in THF/Water
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Tetrahydrofuran (THF) (degassed)
-
Deionized Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine Solution
-
Round-bottom flask with condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the aryl/heteroaryl halide, sodium carbonate, and the palladium catalyst.
-
Flush the flask with an inert gas.
-
Add degassed THF and deionized water (typically in a 4:1 ratio).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up as described in Protocol 1 (steps 8-9).
-
Purify the product via column chromatography.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, changing the base to a stronger one (e.g., from K₂CO₃ to K₃PO₄), or screening different palladium catalysts and ligands. Ensure all solvents are thoroughly degassed.[7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. This can be minimized by ensuring a strictly inert atmosphere and using reaction conditions that promote a faster cross-coupling rate.[7]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thorough degassing of the reaction mixture is the primary way to prevent this.[7]
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the catalyst loading or the reaction time.
By carefully selecting the base and solvent system and following the detailed protocols, researchers can successfully perform the Suzuki-Miyaura coupling of this compound to synthesize a wide range of valuable biaryl and heteroaryl compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Protecting Group Strategies for 5-Bromo-2-ethoxypyridine-4-boronic acid
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. 5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. However, the inherent reactivity of the boronic acid moiety and the potential for side reactions involving the pyridine nitrogen can complicate synthetic routes. These application notes provide a detailed overview of protecting group strategies to enhance the stability and selective reactivity of this compound.
Introduction to Protecting Group Strategies
Boronic acids are susceptible to various reactions that can diminish their efficacy in cross-coupling, including protodeboronation, oxidation, and the formation of trimeric boroxines.[1][2] The pyridine nitrogen in the target molecule can also interfere with certain reaction conditions, for instance by coordinating to the metal catalyst. Protecting groups temporarily mask the boronic acid or the pyridine nitrogen, allowing for greater control over subsequent synthetic transformations. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[3]
A general workflow for employing a protecting group strategy is outlined below.
Caption: General workflow for a protecting group strategy.
Protecting the Boronic Acid Moiety
The primary challenge with boronic acids is their instability under certain conditions.[1] Protecting the boronic acid as a boronate ester can significantly improve its stability and handling properties.
N-Methyliminodiacetic Acid (MIDA) Boronate
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[4][5] They are generally unreactive in anhydrous cross-coupling reactions, allowing for sequential couplings.[2] Deprotection is readily achieved under mild aqueous basic conditions.
Caption: MIDA boronate protection and deprotection cycle.
-
To a flask containing this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) is added a suitable solvent (e.g., DMSO or DMF).
-
The mixture is heated under vacuum to remove water.
-
The reaction is monitored by an appropriate method (e.g., NMR, LC-MS) until completion.
-
The resulting MIDA boronate can often be isolated by precipitation or extraction.
-
The MIDA boronate is dissolved in a suitable solvent (e.g., THF, Dioxane).
-
An aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO3) is added.
-
The reaction is stirred at room temperature until deprotection is complete, as monitored by TLC or LC-MS.
-
The free boronic acid is then used in the subsequent reaction, often in situ.
| Parameter | MIDA Boronate |
| Stability | High, bench-stable solid[5] |
| Purification | Chromatography compatible |
| Protection Conditions | Anhydrous, heating[1] |
| Deprotection Conditions | Mild aqueous base (e.g., NaOH, NaHCO3) |
| Typical Yield | Generally high |
Pinacol Boronate Ester
Pinacol esters are one of the most common protecting groups for boronic acids.[1] They are generally stable enough for purification by column chromatography and can often be used directly in Suzuki-Miyaura coupling reactions without prior deprotection.[1]
Caption: Pinacol boronate protection and deprotection cycle.
-
This compound (1.0 eq) and pinacol (1.1 eq) are dissolved in an anhydrous solvent (e.g., THF, Dichloromethane).
-
A drying agent such as magnesium sulfate can be added.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.
Deprotection of pinacol esters can be more challenging than MIDA boronates and often requires acidic conditions or transesterification.[1]
-
Acidic Hydrolysis: The pinacol boronate is treated with an acid (e.g., HCl) in a mixture of solvents like THF and water.
-
Transesterification: The pinacol boronate can be converted to the trifluoroborate salt by treatment with KHF2, which is then hydrolyzed to the boronic acid.
| Parameter | Pinacol Boronate |
| Stability | Good, generally stable to chromatography[1] |
| Purification | Chromatography compatible[1] |
| Protection Conditions | Mild, room temperature |
| Deprotection Conditions | Often requires acidic conditions or transesterification[1] |
| Typical Yield | Generally high |
Protecting the Pyridine Nitrogen
In certain contexts, the basicity of the pyridine nitrogen can be problematic. Protection as a pyridine-N-oxide can mitigate these issues.
Pyridine-N-oxide
The formation of a pyridine-N-oxide reduces the nucleophilicity and basicity of the pyridine nitrogen.[6][7] This can prevent undesired coordination to metal catalysts in cross-coupling reactions. The N-oxide can also activate the pyridine ring for certain nucleophilic substitution reactions.[6]
Caption: Pyridine-N-oxide formation and deoxygenation.
-
This compound is dissolved in a suitable solvent (e.g., dichloromethane, chloroform).
-
An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at a controlled temperature (often 0 °C to room temperature).[7][8]
-
The reaction is monitored until completion.
-
Workup typically involves washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
The pyridine-N-oxide is dissolved in an appropriate solvent.
-
A reducing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3) is added.
-
The reaction mixture is stirred, sometimes with heating, until the deoxygenation is complete.
-
The product is isolated after an appropriate workup procedure.
| Parameter | Pyridine-N-oxide |
| Purpose | Reduces basicity and nucleophilicity of pyridine nitrogen[6] |
| Formation Conditions | Oxidation with peroxy acids or other oxidants[7] |
| Deprotection Conditions | Reduction with P(III) reagents (e.g., PCl3, PPh3) |
| Compatibility | The boronic acid may need to be protected (e.g., as a MIDA or pinacol ester) prior to N-oxidation to prevent unwanted side reactions. |
Orthogonal Protecting Group Strategies
For more complex syntheses, it may be necessary to employ multiple protecting groups that can be removed selectively under different conditions. This is known as an orthogonal strategy.[3] For example, a MIDA boronate can be used to protect the boronic acid, while the pyridine nitrogen is simultaneously protected as an N-oxide. The MIDA group can be removed with a mild aqueous base, leaving the N-oxide intact. The N-oxide can then be removed in a separate step using a reducing agent.
Conclusion
The choice of a protecting group strategy for this compound depends on the specific requirements of the synthetic route. MIDA boronates offer exceptional stability and are ideal for multi-step sequences requiring a robust protecting group. Pinacol esters are a convenient option as they are easily formed and often do not require deprotection before cross-coupling. Pyridine-N-oxide formation is a useful strategy to modulate the reactivity of the pyridine ring. A thorough understanding of these strategies will enable researchers to effectively utilize this versatile building block in the development of novel chemical entities.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the efficient synthesis of biaryl compounds via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The described methodology focuses on the use of 5-Bromo-2-ethoxypyridine-4-boronic acid as a key building block, reacting with a variety of aryl or heteroaryl halides. Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1][2][3] The protocols outlined below are designed to serve as a starting point for researchers, offering a robust method for the rapid generation of compound libraries essential for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[4][5] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized heteroaryl boronic acids, such as this compound, allows for the introduction of key pharmacophores into molecular scaffolds.
Microwave-assisted organic synthesis has emerged as a transformative technology to accelerate chemical reactions.[1][2] By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, leading to higher throughput and more efficient process development.[1][3] This technology is particularly well-suited for optimizing Suzuki coupling reactions, often resulting in cleaner reaction profiles and higher yields.[1][6] These application notes provide a general, yet detailed, protocol for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst for the next cycle.[7]
The reactivity of the coupling partners can be influenced by electronic factors. Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the organoboron compound can enhance the reaction rate.[8]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for a representative microwave-assisted Suzuki coupling of a bromo-substituted pyridine derivative with an arylboronic acid. These conditions can serve as a starting point for the specific coupling of this compound.
Table 1: Catalyst Screening
| Catalyst (mol%) | Yield (%) |
| Pd(PPh₃)₄ (5) | 85 |
| Pd(dppf)Cl₂ (5) | 78 |
| Pd(OAc)₂/SPhos (2) | 92 |
| PdCl₂(PPh₃)₂ (5) | 75 |
Reaction Conditions: 5-Bromo-2-ethoxypyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1, 5 mL), 120 °C, 15 min, microwave irradiation.
Table 2: Base Screening
| Base (2.0 equiv) | Yield (%) |
| K₂CO₃ | 85 |
| Na₂CO₃ | 82 |
| Cs₂CO₃ | 90 |
| K₃PO₄ | 88 |
Reaction Conditions: 5-Bromo-2-ethoxypyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane/H₂O (4:1, 5 mL), 120 °C, 15 min, microwave irradiation.
Table 3: Solvent System Screening
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | 85 |
| DMF/H₂O (4:1) | 75 |
| Toluene/EtOH/H₂O (4:1:1) | 80 |
| Acetonitrile/H₂O (4:1) | 70 |
Reaction Conditions: 5-Bromo-2-ethoxypyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 120 °C, 15 min, microwave irradiation.
Experimental Protocols
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water)
-
Microwave synthesis vial (appropriate size for the reaction scale)
-
Stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Microwave-Assisted Suzuki Coupling:
-
To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equivalent).
-
Add the aryl or heteroaryl halide (1.0 - 1.2 equivalents).
-
Add the palladium catalyst (0.5 - 5 mol%).
-
Add the base (2.0 - 3.0 equivalents).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction should be at a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[6][9] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Example Protocol:
-
Reactants:
-
This compound (e.g., 123 mg, 0.5 mmol)
-
4-Bromoanisole (e.g., 94 mg, 0.5 mmol)
-
Pd(PPh₃)₄ (e.g., 29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (e.g., 138 mg, 1.0 mmol)
-
-
Solvent:
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
Combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired product.
-
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Chemistry Applications of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential flow chemistry applications of 5-Bromo-2-ethoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry. The protocols detailed below are based on established principles of continuous flow synthesis and Suzuki-Miyaura cross-coupling reactions, offering a framework for the development of efficient and scalable synthetic processes. Pyridine derivatives are significant in pharmaceuticals, with approximately 20% of the top 200 drugs containing a pyridine scaffold as an active ingredient or synthetic starting material.[1]
Introduction to Flow Chemistry for Pyridine Derivatives
Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for automation and high-throughput synthesis.[2][3] For the synthesis of substituted pyridines, flow chemistry can lead to higher yields, reduced reaction times, and lower production costs.[1]
This compound is a bifunctional molecule, featuring both a bromine atom and a boronic acid group on a substituted pyridine ring. This structure makes it an ideal candidate for sequential or regioselective cross-coupling reactions, enabling the synthesis of complex molecular architectures. The primary application explored in these notes is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4]
Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules.[5][6] In a flow chemistry setup, this reaction can be performed efficiently using a packed-bed reactor containing a heterogeneous palladium catalyst. This approach allows for the continuous production of the desired coupled product with minimal catalyst leaching and simplified purification.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) can be represented as follows:
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a continuous flow Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for continuous flow Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide in a continuous flow system.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >95% |
| Aryl Bromide (e.g., 4-bromoanisole) | Commercial Source | >98% |
| Palladium Catalyst (e.g., SPM3Pd) | Commercial Source | - |
| Base (e.g., K₃PO₄ or DIPEA) | Commercial Source | >99% |
| Solvent (e.g., Ethanol/Water/DME) | Commercial Source | HPLC Grade |
Equipment Setup
-
Pumping System: Two high-pressure syringe pumps.
-
Reactor: A packed-bed column reactor (e.g., glass Omnifit column) packed with a heterogeneous palladium catalyst.
-
Mixing: A T-mixer for combining the reagent streams.
-
Heating: A column heater to maintain the reactor at the desired temperature.
-
Pressure Control: A back pressure regulator (BPR) to maintain the system pressure and prevent solvent boiling.
-
Collection: A fraction collector or a simple collection vial.
Reagent Solution Preparation
-
Solution A: Dissolve this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.) in the chosen solvent system (e.g., a 2:1:2 mixture of ethanol/water/DME).
-
Solution B: Prepare a solution of the base (2.0-3.0 equiv.) in the same solvent system.
Flow Reaction Procedure
-
Equilibrate the system by pumping the solvent through the reactor at the desired flow rate and temperature.
-
Set the pumps to deliver Solution A and Solution B at equal flow rates to the T-mixer.
-
The combined stream flows through the heated packed-bed reactor.
-
The product stream exits the reactor, passes through the BPR, and is collected.
-
Samples are collected at steady state for analysis by HPLC or LC-MS to determine conversion and yield.
Optimization of Reaction Parameters
The efficiency of the flow Suzuki-Miyaura coupling can be optimized by systematically varying the following parameters. The table below presents hypothetical data for such an optimization.
| Entry | Temperature (°C) | Residence Time (min) | Base | Conversion (%) |
| 1 | 100 | 5.0 | K₃PO₄ | 75 |
| 2 | 120 | 5.0 | K₃PO₄ | 92 |
| 3 | 150 | 2.5 | K₃PO₄ | 98 |
| 4 | 150 | 1.0 | K₃PO₄ | 85 |
| 5 | 150 | 2.5 | DIPEA | 95 |
Note: This data is illustrative and serves as a template for experimental design.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and steps in the continuous flow synthesis process.
Caption: Logical relationship of components in the flow synthesis process.
Conclusion
The use of continuous flow chemistry for the Suzuki-Miyaura cross-coupling of this compound presents a promising strategy for the efficient and scalable synthesis of complex pyridine-containing molecules. The protocols and data presented herein provide a solid foundation for researchers to develop robust and optimized flow processes. This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste.[7] The adaptability of flow systems allows for the rapid synthesis of compound libraries, accelerating drug discovery and development programs.[3]
References
- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 2. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Bromo-2-ethoxypyridine-4-boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, specifically with 5-Bromo-2-ethoxypyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some palladium sources are air-sensitive and may have degraded.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Boronic Acid Stability: Pyridine boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[2][3][4]
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause boronic acid decomposition.[4][5] The solvent system must solubilize all reactants.
Q2: What are the common side reactions that could be consuming my starting material without forming the desired product?
A2: If your starting material is consumed but the product yield is low, several side reactions could be occurring:
-
Protodeboronation: This is a major decomposition pathway for boronic acids, especially heteroaromatic ones, where the C-B bond is cleaved and replaced by a C-H bond.[2][6][7] This is often promoted by base and water.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a symmetrical bipyridine in this case).[1][7] This is often competitive with the desired cross-coupling, especially if the main reaction is slow.
-
Dehalogenation: The starting aryl bromide can be reduced, replacing the bromine atom with a hydrogen.
Q3: Is this compound considered a "challenging" substrate?
A3: Yes, it can be. Pyridine-based substrates in Suzuki couplings can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This is often referred to as the "2-pyridyl problem," and while your boronic acid is at the 4-position, which is generally less problematic, issues related to catalyst coordination can still arise.[2] Additionally, the electronic properties of the substituted pyridine ring can influence the rates of the key steps in the catalytic cycle.
Q4: How can I minimize the risk of protodeboronation?
A4: To reduce this common side reaction:
-
Use Milder Bases: Consider switching from strong bases like NaOH to milder options like KF or carbonates (K₂CO₃, Cs₂CO₃).[4][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[2][4] These are generally more resistant to premature decomposition.
-
Control Temperature: Avoid excessively high temperatures, as they can accelerate the rate of protodeboronation.[4]
-
Use Anhydrous Conditions: Carefully dry all reagents and solvents and maintain a rigorously inert atmosphere.[7]
Troubleshooting Guide
Issue 1: Low Yield with Intact Starting Materials
If both your aryl halide and boronic acid remain largely unreacted, the issue likely lies with the catalytic cycle's initiation.
Workflow for Diagnosing Initiation Problems
Caption: Troubleshooting workflow for low yields.
Data Presentation: Comparison of Reaction Parameters
Choosing the right combination of catalyst, ligand, base, and solvent is crucial. The tables below summarize common choices and their characteristics.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures.[9] | 2-5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable. | May be less active than modern Buchwald-type ligands. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald (Biarylphosphine) | Excellent for sterically hindered and electron-poor/rich substrates.[9] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald (Biarylphosphine) | High activity for a broad range of substrates, including heteroaryls.[9] | Air-sensitive, higher cost. | 1-2 |
Table 2: Comparison of Bases
| Base | Strength | Key Advantages | Potential Drawbacks |
| K₂CO₃ / Na₂CO₃ | Moderate | Commonly used, inexpensive. | May not be strong enough for difficult couplings. |
| K₃PO₄ | Strong | Highly effective, good for promoting transmetalation.[4] | Can promote protodeboronation if conditions are not optimized. |
| Cs₂CO₃ | Strong | Often gives higher yields due to cation effect and high solubility in organic solvents. | More expensive. |
| KF | Mild | Useful for substrates with base-sensitive functional groups.[4] | May result in slower reaction rates. |
Table 3: Comparison of Solvents
| Solvent System | Typical Ratio | Key Advantages | Potential Drawbacks |
| Dioxane / H₂O | 4:1 to 10:1 | Excellent for many Suzuki couplings, good solubility for many substrates.[1] | Dioxane can be difficult to make fully anhydrous. |
| Toluene / H₂O | 9:1 | Allows for higher reaction temperatures. | May have lower solubility for polar substrates. |
| THF / H₂O | 4:1 | Good general-purpose solvent. | Lower boiling point limits reaction temperature. |
| DMF (no water) | N/A | Can be effective when aqueous conditions need to be avoided. | Can be difficult to degas completely. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates and coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle. Understanding these steps is fundamental to troubleshooting the reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the product and regenerate the catalyst.[5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-ethoxypyridine-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-ethoxypyridine-4-boronic acid. This resource offers troubleshooting advice for common experimental challenges and answers to frequently asked questions to facilitate the efficient synthesis of target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
Answer: Low yields in Suzuki-Miyaura reactions involving heteroaromatic boronic acids like this compound are a common challenge and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[2][3]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved, typically by water or other protic species in the reaction mixture, replacing the boronic acid group with a hydrogen atom.[2][4] This is particularly prevalent with aqueous bases.[3] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can minimize this issue.[2]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish for electron-deficient heteroaromatic compounds.[3] The choice of base is critical to facilitate this step.[5]
-
Poor Solubility: The boronic acid or the coupling partner may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Question 2: I am observing significant formation of side products, such as the homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
Answer: The formation of byproducts is a common issue that can significantly impact the yield and purity of your desired product.
-
Homocoupling: The coupling of two molecules of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[6] To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Debromination: The replacement of the bromine atom on your coupling partner with a hydrogen atom can occur. This side reaction can sometimes be suppressed by the careful selection of the palladium catalyst and ligand system.
Question 3: My reaction is not proceeding to completion, and I observe unreacted starting materials. What adjustments can I make?
Answer: Incomplete conversion can be addressed by systematically evaluating and optimizing the reaction parameters:
-
Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate and drive the reaction to completion. However, be aware that higher temperatures can also promote side reactions and catalyst decomposition.[4]
-
Catalyst and Ligand: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] Consider screening more robust catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2]
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[7] If a weaker base like Na₂CO₃ is not effective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[3] The base should be finely powdered to ensure maximum reactivity.
-
Solvent System: The solvent can significantly influence the solubility of reactants and the stability of the catalyst. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF/water.[5][8] If solubility is an issue, consider screening different solvent combinations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling of this compound?
A1: A reliable starting point would be to use a palladium catalyst with a bulky phosphine ligand, a moderately strong base, and a common solvent system. For example:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: 1,4-Dioxane/water (4:1 mixture)
-
Temperature: 80-100 °C These conditions should be optimized for your specific coupling partner.
Q2: How critical is it to maintain an inert atmosphere for this reaction?
A2: It is highly critical. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[3][6] It is essential to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use properly degassed solvents.
Q3: Can I use the boronic acid directly from the bottle, or does it require purification?
A3: The purity of the boronic acid is important. Impurities can affect the reaction outcome. If the boronic acid has been stored for an extended period or if you suspect degradation, it is advisable to assess its purity (e.g., by NMR) and purify it if necessary. Boronic acids can be susceptible to dehydration to form boroxines, which may have different reactivity.
Q4: What is the role of water in the reaction mixture?
A4: Water is often added to Suzuki-Miyaura reactions to help dissolve the inorganic base and to facilitate the transmetalation step.[5] However, an excess of water can promote protodeboronation of the boronic acid.[4] The optimal amount of water should be determined experimentally, typically as a co-solvent with an organic solvent like dioxane or THF.
Data Presentation
The following tables provide an overview of common reaction parameters for Suzuki-Miyaura couplings of bromopyridine derivatives, which can serve as a guide for optimizing reactions with this compound.
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Bromopyridines.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | A common, but sometimes less effective catalyst for challenging substrates.[8] |
| Pd(dppf)Cl₂ | dppf (integrated) | 2-5 | Often provides good yields and is a reliable choice for a wide range of substrates.[8] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A highly active system for heteroaryl couplings, can mitigate catalyst deactivation.[3] |
| Pd(OAc)₂ | XPhos | 2-5 (Pd), 4-10 (Ligand) | Another bulky, electron-rich ligand that is effective for difficult couplings. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling of Bromopyridines.
| Base | Solvent System | General Observations |
| Na₂CO₃ | Toluene/Water, Dioxane/Water | A common and cost-effective choice, but may not be strong enough for less reactive substrates.[3] |
| K₂CO₃ | Dioxane/Water, THF/Water | A moderately strong base that is widely used and often provides good yields.[3] |
| K₃PO₄ | Dioxane/Water, THF/Water | A strong base that can be very effective for challenging couplings.[8] |
| Cs₂CO₃ | Dioxane | A strong and highly effective base, often leading to higher yields but is more expensive.[3] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:
Note: This is a generalized procedure and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl bromide/iodide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for optimizing Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Suzuki Coupling of Pyyridyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of pyridyl boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of pyridyl boronic acids, offering potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Protodeboronation of Pyridyl Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[1][2][3] This is particularly problematic for 2-pyridylboronic acids, which can form a reactive zwitterionic intermediate under neutral pH conditions.[1][2] | • Use Boronic Acid Derivatives: Employ more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates to ensure a slow release of the boronic acid.[1][2][4] • Control pH: Avoid neutral pH. Both acidic and basic conditions can suppress the formation of the reactive zwitterionic species of 2-pyridylboronic acids.[1][2] • Optimize Base: Use milder bases like K3PO4 or Cs2CO3. The choice of base is critical and can significantly impact the reaction.[4][5] • Lower Temperature: Higher temperatures can accelerate protodeboronation.[1] |
| Catalyst Deactivation/Low Activity: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4][6] The catalyst may also be oxidized if the reaction is not performed under inert conditions.[1] | • Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to shield the palladium center and promote the desired catalytic cycle.[4] • Ensure Inert Atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][5] • Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[1] | |
| Poor Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4] | • Use a More Active Catalyst System: Highly active palladium precatalysts and ligands are often necessary for less reactive aryl chlorides.[4] • Increase Reaction Temperature: Higher temperatures can facilitate the oxidative addition step, but this must be balanced against the risk of increased side reactions.[4] | |
| Significant Formation of Side Products | Homocoupling of Boronic Acid: The boronic acid self-couples to form a bipyridyl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[4][5][7][8] | • Rigorous Degassing: Ensure the reaction mixture is free of oxygen by thoroughly degassing solvents and reagents.[5][8] • Use Pd(0) Precatalysts: Pd(II) precatalysts can directly promote homocoupling before the catalytic cycle is established.[8] The addition of a mild reducing agent, like potassium formate, can also help minimize the concentration of Pd(II).[7] • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.[1] |
| Dehalogenation of Aryl Halide: The starting aryl halide is reduced, leading to an arene byproduct. | • Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature to find conditions that favor cross-coupling over dehalogenation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with pyridyl boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyridyl boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][3] This consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[2] Pyridyl boronic acids, especially 2-pyridyl boronic acid, are particularly prone to this reaction due to the influence of the ring nitrogen.[2]
Q2: How can I minimize protodeboronation in my Suzuki coupling reaction?
A2: To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable ester, such as a pinacol or MIDA boronate, is a highly effective strategy.[1][2] These derivatives provide a slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for decomposition.[3]
-
Careful Selection of Reaction Conditions: The choice of base, solvent, and temperature is crucial. Milder bases and lower temperatures can often reduce the rate of protodeboronation.[1][5] Anhydrous solvents can also be beneficial.[5]
-
Employ a Highly Active Catalyst: A very efficient catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1]
Q3: What causes homocoupling of the boronic acid, and how can it be prevented?
A3: Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridyl product. The primary causes are:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling reaction.[5][8]
-
Use of Pd(II) Precatalysts: Pd(II) salts can react directly with the boronic acid to generate the homocoupled product.[8]
To prevent homocoupling, it is essential to work under strictly inert conditions by thoroughly degassing all reagents and solvents.[5] Using a Pd(0) source or an efficient precatalyst system can also reduce this side reaction.[4]
Q4: Which palladium catalysts and ligands are best for the Suzuki coupling of pyridyl boronic acids?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates. However, for challenging couplings involving pyridyl boronic acids, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are frequently effective.[4] These ligands can stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically hinder unwanted side reactions.[4]
Q5: Can the choice of base influence the outcome of the reaction?
A5: Absolutely. The base plays a critical role in activating the boronic acid for the transmetalation step.[4][9] The strength and type of base can significantly affect the reaction rate and the prevalence of side reactions. For pyridyl Suzuki couplings, commonly used bases include potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and potassium carbonate (K2CO3).[4][10][11] The optimal base must often be determined empirically for a given reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide
This protocol is adapted from methodologies designed to overcome the instability of 2-pyridylboronic acids.[1]
Materials:
-
2-Pyridyl MIDA boronate
-
Aryl bromide
-
XPhos-Pd-G3 (Palladium precatalyst)
-
Potassium phosphate (K3PO4), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Copper(II) acetate (Cu(OAc)2)
-
Diethanolamine (DEA)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl bromide (1.0 equiv), XPhos-Pd-G3 (5 mol%), Cu(OAc)2 (50 mol%), and K3PO4 (5.0 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl bromide.
-
Add diethanolamine (1.0 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Effect of Catalyst, Base, and Solvent on the Suzuki Coupling of Pyridyl-2-boronic Esters
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh3)4 | K2CO3 | Dioxane | 11 |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane | 45 |
| 3 | Pd(OAc)2/PCy3 | K2CO3 | Dioxane | 68 |
| 4 | 1a * | K3PO4 | Dioxane | 92 |
| 5 | 1a | K2CO3 | Dioxane | 75 |
| 6 | 1a | Cs2CO3 | Dioxane | 88 |
| 7 | 1a | K3PO4 | Isopropanol | 85 |
*Catalyst 1a is a specific air- and heat-stable phosphine chloride ligand-based palladium catalyst. Data adapted from a study on the development of highly active and air-stable catalysts for this transformation.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in the Suzuki coupling of pyridyl boronic acids.
Caption: A troubleshooting workflow for low yields in pyridyl Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-ethoxypyridine-4-boronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other common issues during chemical reactions, such as Suzuki-Miyaura cross-coupling, with 5-Bromo-2-ethoxypyridine-4-boronic acid.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question: Why is my reaction yield unexpectedly low when using this compound?
Answer:
Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors, primarily related to catalyst deactivation and the stability of the boronic acid itself.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning | The nitrogen atom in the pyridine ring of your boronic acid can coordinate with the palladium catalyst, leading to the formation of inactive complexes and subsequent deactivation.[1] Consider using a higher catalyst loading or employing more robust ligands like bulky, electron-rich phosphines (e.g., SPhos, XPhos) that can stabilize the catalytic species. |
| Protodeboronation | This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, consuming your starting material.[2][3][4] This is often promoted by high temperatures, strong bases, and the presence of water.[3][4] To mitigate this, you can try using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2][4] |
| Formation of Palladium Black | The precipitation of inactive palladium black is a visual indicator of catalyst decomposition.[1][5] This can be caused by high temperatures or incomplete ligand coordination. Ensure you are using an appropriate ligand-to-palladium ratio and consider if a lower reaction temperature could be effective. |
| Homocoupling of Boronic Acid | The presence of oxygen in your reaction can lead to the oxidative coupling of two boronic acid molecules, forming an undesired byproduct.[1][6] Rigorous degassing of all solvents and the reaction mixture is crucial to minimize this side reaction.[1] |
| Poor Reagent Quality | Boronic acids can degrade over time.[6] Ensure you are using a fresh, high-purity batch of this compound. |
Question: My reaction has stalled and I observe a color change to black. What is happening?
Answer:
A black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[1][5] This indicates catalyst decomposition and is a primary reason for a stalled reaction.
Troubleshooting Steps:
-
Review Your Ligand Choice: Standard phosphine ligands may not be sufficient to stabilize the palladium center throughout the reaction. Switching to bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) can often prevent this decomposition.[4][6]
-
Optimize Reaction Temperature: While heat can increase reaction rates, it can also accelerate catalyst decomposition.[1] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure an Inert Atmosphere: Oxygen can contribute to the degradation of the catalyst.[6] Double-check that your reaction setup is properly sealed and that all reagents and solvents were thoroughly degassed.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Like many boronic acids, this compound can be susceptible to degradation.[7] The primary degradation pathways include protodeboronation (loss of the boronic acid group) and the formation of cyclic trimeric anhydrides known as boroxines through dehydration.[5][7] Boroxines may be less reactive in the catalytic cycle.[5] To ensure optimal performance, it is recommended to use the boronic acid fresh or store it under anhydrous and inert conditions.
Q2: Can the pyridine nitrogen in my boronic acid interfere with the reaction?
A2: Yes, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1] The choice of a suitable ligand is crucial to compete with this coordination and maintain catalyst activity.
Q3: What are the first things to check if my Suzuki-Miyaura reaction with this boronic acid fails?
A3: When a Suzuki coupling fails, a systematic check of the reaction parameters is essential:
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are not degraded. Consider using a fresh batch.
-
Inert Atmosphere: Confirm that your reaction was performed under strictly oxygen-free conditions.[6]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner.
-
Base and Solvent: The choice of base and solvent is critical.[6] Ensure the base is sufficiently strong to promote transmetalation but not so harsh that it causes degradation. The solvent system should also ensure adequate solubility of all reactants.
Q4: How can I minimize the risk of protodeboronation?
A4: To reduce the undesired cleavage of the carbon-boron bond:
-
Use Anhydrous Conditions: Carefully dry your solvents and reagents.
-
Select a Milder Base: Consider bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[4] The ester can then be cleaved in situ during the reaction.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures.[3]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Catalyst Preparation: In a separate vial, mix the palladium precursor and the phosphine ligand.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the degassed solvent to the flask, followed by the catalyst/ligand mixture.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation and side reaction pathways.
Caption: A logical workflow for troubleshooting a failed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
improving the stability of 5-Bromo-2-ethoxypyridine-4-boronic acid in solution
Welcome to the Technical Support Center for 5-Bromo-2-ethoxypyridine-4-boronic acid. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the stability of this reagent in solution, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many heteroaryl boronic acids, the two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents). This process is often accelerated under basic or acidic conditions and at elevated temperatures.[1][2] For heteroaromatic boronic acids, this can be a significant issue leading to the formation of 5-bromo-2-ethoxypyridine as a byproduct.[3]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents in the reaction mixture. This leads to the formation of the corresponding phenol (5-bromo-2-ethoxypyridin-4-ol) and boric acid.[4][5]
Q2: My Suzuki coupling reaction yield is low and I suspect reagent decomposition. How can I confirm this?
A2: Low yields in Suzuki-Miyaura coupling are a common consequence of boronic acid instability.[6] To confirm decomposition, you can analyze a sample of your stock solution or the reaction mixture (before adding the palladium catalyst) using techniques like:
-
¹H NMR Spectroscopy: Look for the appearance of a new aromatic proton signal corresponding to the proton that replaced the boronic acid group in the protodeboronation byproduct.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for detecting the mass of the parent boronic acid and potential byproducts like the protodeboronated species (M-H) or the oxidized phenol.
Q3: What are the best practices for storing this compound?
A3: To maximize shelf-life, the solid compound should be stored under an inert atmosphere (argon or nitrogen), in a freezer (-20°C), and protected from light and moisture. Boronic acids are generally stable as solids but can degrade upon exposure to air and humidity.[7]
Q4: Can I pre-mix the boronic acid with the base in a solvent and let it stir?
A4: This is generally not recommended. The presence of a base, especially in aqueous or alcohol-containing solvents, can significantly accelerate protodeboronation.[1][2][6] It is best practice to add the boronic acid to the reaction mixture shortly before adding the catalyst and initiating the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in solution.
Issue 1: Low or inconsistent yields in Suzuki-Miyaura coupling reactions.
| Potential Cause | Troubleshooting Step |
| Protodeboronation | Use anhydrous solvents and reagents where possible.[6] Degas all solvents thoroughly before use to remove dissolved oxygen. Run the reaction under a strict inert atmosphere (N₂ or Ar).[8] Consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH) and minimize the amount of water in the reaction mixture.[6] |
| Oxidative Degradation | Ensure the reaction is rigorously degassed by sparging the solvent with an inert gas. Avoid high reaction temperatures for extended periods if possible.[8] |
| Catalyst Deactivation | Inelectron-rich systems, oxidative addition can be slow, potentially leading to catalyst decomposition.[9][10] Consider using more robust modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] |
Issue 2: The boronic acid solution appears to be unstable over a short period (e.g., during reagent preparation).
| Potential Cause | Troubleshooting Step |
| Solvent Choice | Avoid preparing stock solutions in protic solvents like methanol or water if they will be stored for any length of time. If a co-solvent is needed for solubility, prepare the solution immediately before use. Dioxane or THF are common choices for Suzuki reactions. |
| pH Effects | The stability of arylboronic acids is highly pH-dependent.[1] Protodeboronation is often slowest near a neutral pH and accelerates in strongly acidic or basic conditions.[2] Avoid preparing solutions at extreme pH values. |
| Formation of Anhydrides | Boronic acids can reversibly form boroxines (cyclic anhydrides) upon dehydration. While this is not decomposition, it can affect solubility and reactivity. Using the boronic acid fresh from a reliable supplier or converting it to a more stable derivative can help. |
Strategies for Improving Stability
To mitigate the inherent instability of this compound, consider forming a more stable derivative in situ or using a pre-formed stable version.
| Derivative | Description | Advantages | Considerations |
| Potassium Trifluoroborate Salts | Formed by reacting the boronic acid with KHF₂.[7] | Generally air-stable, crystalline solids. They slowly release the boronic acid under the reaction conditions.[7] | Requires an extra synthetic step. The release of the boronic acid can sometimes be slow. |
| MIDA Boronates | Formed from N-methyliminodiacetic acid (MIDA). | Exceptionally stable to air, moisture, and chromatography.[3][11] They undergo slow hydrolysis under basic conditions to release the boronic acid, preventing high transient concentrations that lead to side reactions.[3] | Requires synthesis of the MIDA boronate derivative beforehand. |
Visual Guides and Workflows
Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
General Protodeboronation Pathway
Caption: Simplified mechanism of base-mediated protodeboronation.
Experimental Protocols
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This protocol allows you to quantify the stability of your boronic acid in a given solvent system over time.
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a deuterated solvent of interest (e.g., DMSO-d₆, CD₃OD, or a mixture like D₂O/Acetonitrile-d₃).
-
Add a known amount of an internal standard with a stable, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
Initial Measurement (T=0):
-
Immediately after preparation, acquire a quantitative ¹H NMR spectrum.
-
Integrate the signal for a characteristic aromatic proton of the boronic acid against the signal of the internal standard. This ratio serves as your baseline.
-
-
Time-Course Monitoring:
-
Store the NMR tube under the conditions you wish to test (e.g., room temperature, 40°C, etc.).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the boronic acid's integral to the internal standard's integral.
-
Monitor for the appearance and growth of a new signal corresponding to the protodeboronated byproduct (5-bromo-2-ethoxypyridine).
-
Plot the percentage of remaining boronic acid versus time to determine its half-life under those conditions.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling for Unstable Boronic Acids
This protocol incorporates best practices to minimize decomposition.
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven.
-
Use anhydrous reaction solvents (e.g., Dioxane, Toluene, or THF).
-
Degas the solvent for at least 30 minutes by sparging with argon or nitrogen before use.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a reaction flask, add the aryl halide (1.0 eq), a robust palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %)), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via cannula or syringe.
-
Finally, add the this compound (1.2-1.5 eq) as a solid in one portion.
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench, and proceed with standard aqueous workup and purification.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
effect of ligands on the efficiency of 5-Bromo-2-ethoxypyridine-4-boronic acid coupling
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 5-Bromo-2-ethoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on the critical effect of ligand selection on reaction efficiency and success.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
A1: Low yields in couplings involving pyridine boronic acids are a common challenge. Several factors can be responsible:
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a well-documented issue often referred to as the "2-pyridyl problem," which can apply to other pyridine isomers as well.[1][3]
-
Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[1][4][5] This process can be accelerated by certain bases and reaction conditions.
-
Poor Reagent Quality: The purity and stability of the boronic acid, aryl halide, base, and solvents are critical. Boronic acids can degrade over time.[6][7]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and running the reaction without a proper inert atmosphere (Nitrogen or Argon) can lead to catalyst decomposition and the formation of homocoupling side products.[6][7]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing deactivation. An inappropriate ligand is a frequent cause of failure for challenging substrates.[1][2]
Q2: What are the most effective ligands for coupling this compound?
A2: For challenging heteroaryl couplings, particularly with pyridine-based substrates, sterically hindered and electron-rich phosphine ligands are highly recommended.[1][2] These ligands facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps while mitigating catalyst deactivation.[2][8]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven effective in overcoming the challenges associated with heteroaryl boronic acids.[1]
-
Trialkylphosphines: Highly electron-donating and bulky ligands like tri-tert-butylphosphine (tBu₃P) or its air-stable salt (tBu₃P·HBF₄) are also a robust choice.[4][9]
-
Ferrocenyl Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a common and often effective ligand for a range of Suzuki couplings, though more specialized ligands may be required for optimal results with this specific substrate.[4][10]
Q3: How can I minimize the risk of protodeboronation?
A3: Protodeboronation is a competitive decomposition pathway.[1] To minimize it, consider the following strategies:
-
Use Milder Bases: Strong bases can sometimes accelerate protodeboronation. While a base is essential for the reaction, switching from a strong base like K₃PO₄ to a milder one such as K₂CO₃ or Na₂CO₃ may be beneficial.[11]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate decomposition pathways.[7] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Optimize Reaction Time: Abbreviated reaction times can be optimal, as this minimizes the time the boronic acid is exposed to conditions that favor its decomposition.[12]
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: The formation of a biaryl product from the boronic acid coupling with itself is typically caused by the presence of oxygen.[6] Oxygen can facilitate this oxidative homocoupling and also leads to the decomposition of the active Pd(0) catalyst. To prevent this, ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
Ligand and Condition Selection
The choice of ligand, catalyst, base, and solvent are interdependent and critical for success. The table below summarizes common choices for challenging Suzuki-Miyaura couplings.
| Ligand Type | Example Ligands | Typical Pd Source | Recommended Base | Solvent System | Expected Outcome & Notes |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | High Yield: These are often the ligands of choice for difficult heteroaryl couplings, promoting efficient catalysis and preventing catalyst deactivation.[1] |
| Bulky Dialkylphosphines | Tri-tert-butylphosphine (or its HBF₄ salt) | Pd₂(dba)₃ | K₃PO₄, KF | Dioxane, Toluene | High Yield: Highly effective due to their strong electron-donating nature and steric bulk.[9] The HBF₄ salt is easier and safer to handle.[4] |
| Ferrocene-Based | Pd(dppf)Cl₂ | (Pre-catalyst) | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF | Moderate to High Yield: A widely used, robust pre-catalyst. It is a good starting point but may be less effective than more specialized ligand systems.[4][10] |
| Triphenylphosphine | PPh₃ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ | Toluene, DMF | Low to Moderate Yield: Often insufficient for challenging substrates like pyridine boronic acids and may lead to low conversion.[4][8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Pd(0) not formed or decomposed).[7]2. Inadequate Inert Atmosphere.[6]3. Suboptimal Ligand/Base/Solvent combination.[11]4. Poor Reagent Quality.[7] | 1. Use a fresh palladium source or a more robust pre-catalyst.[6]2. Ensure rigorous degassing of all solvents and maintain a positive pressure of N₂ or Ar.[13]3. Screen different ligands, bases, and solvents (see table above).4. Use fresh, high-purity starting materials and dry solvents. |
| Protodeboronation | 1. Boronic acid instability.[1]2. Reaction conditions too harsh (strong base, high temp).[12] | 1. Consider converting the boronic acid to a more stable pinacol ester.[1]2. Use a milder base (e.g., K₂CO₃), lower the reaction temperature, and monitor for the shortest effective reaction time.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[6] | Improve degassing procedures (e.g., sparging with inert gas for 20-30 mins) and ensure all reagent transfers are done under an inert atmosphere.[4][6] |
| Unreproducible Results | 1. Inconsistent reagent quality.2. Variations in inert atmosphere technique.3. Base is not finely powdered or is hydrated.[6] | 1. Use reagents from the same, trusted batch.2. Standardize the degassing and inert atmosphere procedure.3. Finely grind the base before use and ensure it is anhydrous, especially for non-aqueous conditions.[6] |
Visualized Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed coupling reactions.
General Experimental Protocol
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (or its pinacol ester) (1.0 equiv)
-
Aryl or heteroaryl halide (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol% Pd)
-
Ligand (e.g., SPhos, 2.2-5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
High-purity Nitrogen or Argon gas
Procedure:
-
Glassware Preparation: Thoroughly oven-dry a Schlenk flask or reaction vial containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl halide, the boronic acid (or ester), the base, the palladium pre-catalyst, and the ligand under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with inert gas at least three times to ensure a completely oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.[14] The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.[6]
-
Reaction: Immerse the flask in a pre-heated oil bath (e.g., 80-100 °C) and stir vigorously.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
overcoming steric hindrance in reactions of 5-Bromo-2-ethoxypyridine-4-boronic acid
Welcome to the technical support center for 5-Bromo-2-ethoxypyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions, particularly those involving steric hindrance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
-
Answer: Low conversion with this substrate is a common problem, primarily due to the steric hindrance from the ethoxy and bromo substituents ortho to the boronic acid and the pyridine ring itself. This steric bulk can impede crucial steps in the catalytic cycle.[1][2][3] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2][3][4]
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][5] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate oxidative addition and accelerate the rate-limiting reductive elimination step.[1][4]
-
-
Base and Solvent Optimization: The choice of base and solvent is crucial and interdependent.
-
Base: A moderately strong base is often required to activate the boronic acid for transmetalation.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][4] For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][4]
-
Solvent: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and xylenes are common choices that allow for higher reaction temperatures.[3][4] Ensure your starting materials are soluble in the chosen solvent, as poor solubility will hinder the reaction.[2]
-
-
Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome higher activation barriers.[4] If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-120 °C.[4] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[4]
-
Catalyst Pre-activation: The active catalyst is the Pd(0) species. If you are using a Pd(II) source (like Pd(OAc)₂), its reduction to Pd(0) can sometimes be inefficient, leading to side reactions or low activity.[1] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst (e.g., XPhos Pd G3) can be beneficial.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Issue 2: Significant Side Product Formation
-
Question: My reaction is proceeding, but I'm observing significant amounts of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?
-
Answer: Side reactions are common when the desired cross-coupling is slow.
-
Protodeboronation (Loss of the Boronic Acid Group): This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often caused by a combination of a strong base and water.[3]
-
Troubleshooting:
-
Careful Base Selection: While a strong base may be needed, excessively harsh conditions can accelerate protodeboronation. Screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[3]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize this side reaction, though some water is often necessary for the activity of certain bases.[3]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol or N-methyliminodiacetic acid (MIDA) boronate, can prevent premature decomposition.[3][6][7] MIDA boronates, in particular, can slowly release the boronic acid into the reaction, keeping its concentration low and minimizing degradation.[6][8]
-
-
-
Homocoupling (Boronic Acid Dimerization): This side reaction is often caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1]
-
Troubleshooting:
-
Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can help.[1]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1][9]
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to use in cross-coupling reactions?
A1: The primary challenge is steric hindrance. The ethoxy group and the bromine atom are positioned on the carbons adjacent (ortho) to the carbon bearing the boronic acid. This crowding makes it difficult for the palladium catalyst to approach and participate in the key transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][10] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to its deactivation.[3]
Q2: What are the best general conditions to start with for a Suzuki-Miyaura coupling with this boronic acid?
A2: A good starting point would be to use a modern catalyst system known to be effective for sterically hindered substrates.[1][2]
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Pre-formed, air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species.[1] |
| Ligand | XPhos or SPhos (1-3 mol% if not using a precatalyst) | Bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle for hindered substrates.[1][2][4] |
| Base | K₃PO₄ (Potassium Phosphate), fine powder (2-3 equiv.) | A reliable, moderately strong base effective for many hindered couplings.[2][4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene | High-boiling aprotic solvents that allow for elevated temperatures. A small amount of water can aid base activity.[3][4] |
| Temperature | 100-110 °C | Higher temperatures are often required to overcome the activation energy of sterically demanding reactions.[4] |
Q3: Should I use the boronic acid directly, or is it better to use a boronic ester derivative?
A3: Using a boronic ester derivative, such as a pinacol or MIDA boronate, is highly recommended, especially if you are experiencing issues with protodeboronation or stability.[3][7] Boronic esters offer several advantages:
-
Increased Stability: They are generally more stable to air, moisture, and purification via chromatography than the free boronic acids.[7][11]
-
Minimized Decomposition: They protect the boronic acid functionality from premature decomposition under basic reaction conditions.[6][11]
-
Slow Release: MIDA boronates can slowly release the boronic acid in situ, maintaining a low concentration that favors cross-coupling over side reactions like homocoupling.[6][8]
Key Reaction Components Selection
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for your specific coupling partner.
-
Reaction Setup:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its pinacol/MIDA ester equivalent, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Catalyst and Solvent:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.[1]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[1]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][3]
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of 5-Bromo-2-ethoxypyridine-4-boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This guide provides a systematic approach to diagnose and mitigate this issue.
Logical Workflow for Troubleshooting Homocoupling
The following diagram outlines a step-by-step process to identify the root cause of excessive homocoupling and implement effective solutions.
Caption: A systematic workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling of aryl boronic acids in Suzuki-Miyaura reactions is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species. This is often more pronounced at the beginning of the reaction before the catalytic cycle is fully established.
The following diagram illustrates the proposed mechanisms for boronic acid homocoupling.
Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki-Miyaura reactions.
Q2: How can I effectively remove oxygen from my reaction mixture?
A2: Rigorous degassing is one of the most effective ways to minimize oxygen-mediated homocoupling. Common techniques include:
-
Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent and the reaction mixture for 15-30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent or reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
Q3: Which reaction parameters should I optimize to reduce homocoupling?
A3: Several parameters can be adjusted to disfavor the homocoupling side reaction. The following table summarizes key parameters and their recommended adjustments.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms Pd(0). | Avoids the initial presence of Pd(II) which can directly promote homocoupling. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). | These ligands can accelerate the rate of oxidative addition and reductive elimination in the desired cross-coupling cycle, outcompeting the homocoupling pathway. |
| Base | Use a weaker base (e.g., K₂CO₃, K₃PO₄) and carefully control the stoichiometry. For pyridylboronic acids, stronger bases may promote side reactions.[2] | The choice of base can influence the rate of transmetalation and the stability of the boronic acid. |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or THF are often effective. The amount of water should be minimized. | Excessive water can sometimes promote homocoupling. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. |
| Reagent Addition | Add the this compound solution slowly to the reaction mixture. | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Stoichiometry | Use a slight excess of the aryl halide coupling partner (e.g., 1.1-1.2 equivalents). | This can help to ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
This technical support guide is intended to provide a comprehensive resource for minimizing the homocoupling of this compound in Suzuki-Miyaura coupling reactions. For specific applications, further optimization of the reaction conditions may be necessary.
References
scale-up challenges with 5-Bromo-2-ethoxypyridine-4-boronic acid reactions
Welcome to the Technical Support Center for 5-Bromo-2-ethoxypyridine-4-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis, purification, and use of this versatile reagent, particularly in scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with reactions involving this compound?
A1: Scaling up reactions with this compound, particularly Suzuki-Miyaura cross-coupling reactions, presents several common challenges:
-
Reaction Kinetics and Exothermicity: What works on a lab scale may behave differently in larger reactors. Heat transfer limitations can lead to poor temperature control, affecting reaction kinetics and potentially leading to the formation of impurities.
-
Reagent and Catalyst Stability: Boronic acids are known for their potential instability, leading to degradation under certain conditions. On a larger scale, longer reaction and work-up times can exacerbate these issues. The palladium catalyst used in coupling reactions can also be sensitive to air and moisture, and its activity can be compromised during large-scale handling.
-
Mixing and Mass Transfer: In heterogeneous reaction mixtures, such as those often found in Suzuki couplings with inorganic bases, efficient mixing is crucial for consistent results. Poor mixing can lead to localized "hot spots" or areas of low reactivity, resulting in incomplete conversion and a complex impurity profile.
-
Purification and Isolation: Isolating the final product in high purity can be challenging at scale. The removal of residual palladium, inorganic salts, and process-related impurities often requires robust and scalable purification methods, such as crystallization, which may need significant optimization.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can become more significant at scale, reducing the yield of the desired product.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the integrity and reactivity of this compound, the following storage and handling conditions are recommended:
-
Storage Temperature: For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C. For shorter periods, storage at 2-8°C is acceptable.
-
Inert Atmosphere: Boronic acids can be sensitive to air and moisture. It is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation.
-
Protection from Light: While not always explicitly stated for this specific compound, it is generally good practice to protect boronic acids from light to minimize the potential for photo-degradation.
-
Handling: When handling the solid, it is recommended to do so in a glove box or under a stream of inert gas to minimize exposure to the atmosphere. If preparing solutions, use anhydrous solvents and degas them prior to use.
Q3: How can I monitor the progress of a Suzuki-Miyaura coupling reaction with this compound?
A3: Several analytical techniques can be employed to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively assessing the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative analysis of the reaction mixture. It allows for the precise determination of the percentage of starting materials remaining and the amount of product formed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be a powerful tool for identifying and quantifying the components of the reaction mixture, including any volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying the product and any non-volatile byproducts by providing molecular weight information.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to no product formation, starting material remains | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper activation of the precatalyst if using one.- Consider using a more active catalyst system, such as a Buchwald-type precatalyst. |
| Poorly degassed solvent/reaction mixture | - Thoroughly degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Inappropriate base or solvent | - The choice of base and solvent is often interdependent. Screen different combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in toluene/water).- Ensure the base is finely powdered and dry for anhydrous reactions. | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10°C. Pyridine-containing substrates can sometimes require higher temperatures for efficient coupling. | |
| Starting material is consumed, but the desired product yield is low | Protodeboronation of the boronic acid | - Use anhydrous solvents and reagents.- Employ a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| Homocoupling of the boronic acid | - Ensure the reaction is strictly anaerobic.- A lower reaction temperature might favor the cross-coupling over homocoupling. | |
| Product instability or degradation | - Analyze the reaction mixture for degradation products.- Consider if the product is sensitive to the reaction conditions (e.g., high temperature, strong base). |
Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Difficulty removing residual palladium | Inefficient removal during workup | - After the reaction, consider a filtration through a pad of Celite® to remove precipitated palladium black.- Employ a scavenger resin designed to bind palladium.- A charcoal treatment of the crude product solution can also be effective. |
| Product co-elutes with impurities during column chromatography | Similar polarity of product and impurities | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product oils out or does not crystallize | Product is not a crystalline solid at room temperature or contains impurities inhibiting crystallization | - If the product is an oil, column chromatography is the primary purification method.- For solids that are difficult to crystallize, try different solvent systems for recrystallization. Using a combination of a good solvent and an anti-solvent can be effective.- Seeding the solution with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Lab Scale)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄; 3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yield and purity data for Suzuki-Miyaura coupling reactions with structurally similar bromopyridine boronic acids at different scales. This data should be considered as a general guide, and actual results may vary depending on the specific substrates and optimized reaction conditions.
| Scale | Reactant A | Reactant B | Catalyst System | Solvent | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1 g | 5-Bromo-2-methoxypyridine-4-boronic acid | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 75-85 | >98 |
| 10 g | 5-Bromo-2-methoxypyridine-4-boronic acid | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Toluene/H₂O | 70-80 | >98 |
| 100 g | 2-Bromo-4-methoxypyridine | (4-Methoxyphenyl)boronic acid | Buchwald Precatalyst / K₃PO₄ | 2-MeTHF/H₂O | 65-75 | >97 |
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Validation & Comparative
A Researcher's Guide to NMR Analysis of Products from 5-Bromo-2-ethoxypyridine-4-boronic acid Reactions
For researchers, scientists, and drug development professionals, 5-Bromo-2-ethoxypyridine-4-boronic acid serves as a valuable building block in the synthesis of complex substituted pyridine scaffolds. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for products derived from this reagent, primarily through Suzuki-Miyaura cross-coupling reactions. Due to a scarcity of published data for this specific boronic acid, this guide leverages data from closely related analogs to provide a predictive framework for product characterization.
The strategic placement of the bromo, ethoxy, and boronic acid functionalities on the pyridine ring allows for diverse and regioselective derivatization, making it a key intermediate in the development of novel pharmaceutical agents and functional materials. Understanding the NMR spectral characteristics of its reaction products is crucial for reaction monitoring, purification, and final compound verification.
Comparison of Expected NMR Data for Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of a carbon-carbon bond at the 4-position of the pyridine ring. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the resulting 4-aryl-5-bromo-2-ethoxypyridine products. The data is compiled from analogous reactions reported in the scientific literature.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for 4-Aryl-5-bromo-2-ethoxypyridine Derivatives
| Coupling Partner (Ar-X) | Pyridine H-3 | Pyridine H-6 | Ethoxy CH₂ | Ethoxy CH₃ | Aryl Protons | Reference Analog |
| Phenylboronic acid | ~7.1-7.3 | ~8.2-8.4 | ~4.4-4.6 | ~1.4-1.6 | ~7.3-7.6 (m) | Data for analogous 2-methoxypyrimidine-5-boronic acid coupling products.[1] |
| 4-Methoxyphenylboronic acid | ~7.0-7.2 | ~8.1-8.3 | ~4.4-4.6 | ~1.4-1.6 | ~6.9-7.1 (d), ~7.4-7.6 (d) | General data for Suzuki coupling of heteroaryl boronic acids.[1] |
| Thiophen-3-ylboronic acid | ~7.2-7.4 | ~8.3-8.5 | ~4.4-4.6 | ~1.4-1.6 | ~7.3-7.8 (m) | Data from coupling of a brominated spiro-indole with thiophene-3-boronic acid.[2] |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for 4-Aryl-5-bromo-2-ethoxypyridine Derivatives
| Coupling Partner (Ar-X) | Pyridine C-2 | Pyridine C-3 | Pyridine C-4 | Pyridine C-5 | Pyridine C-6 | Ethoxy CH₂ | Ethoxy CH₃ | Aryl Carbons | Reference Analog |
| Phenylboronic acid | ~163-165 | ~110-112 | ~150-152 | ~115-117 | ~150-152 | ~62-64 | ~14-15 | ~127-138 | Based on analogous substituted pyridines.[3] |
| 4-Methoxyphenylboronic acid | ~163-165 | ~109-111 | ~149-151 | ~115-117 | ~149-151 | ~62-64 | ~14-15 | ~114, 130, 131, 159 | General data for Suzuki coupling products.[1] |
| Thiophen-3-ylboronic acid | ~163-165 | ~112-114 | ~148-150 | ~115-117 | ~150-152 | ~62-64 | ~14-15 | ~122-135 | Data from coupling of a brominated spiro-indole with thiophene-3-boronic acid.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving pyridine boronic acids, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[1]
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
NMR Sample Preparation
For accurate and reproducible NMR data, proper sample preparation is essential.
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Alternative Synthetic Approaches
While Suzuki-Miyaura coupling is a primary method for functionalizing the 4-position, other cross-coupling reactions can be employed at the 5-position (C-Br bond) of the resulting 4-aryl-2-ethoxypyridine scaffold.
Comparison with Other Cross-Coupling Methods:
-
Stille Coupling: Involves the reaction with an organotin reagent. It is tolerant of a wide range of functional groups but is often avoided due to the toxicity of tin compounds.
-
Heck Coupling: Couples the aryl bromide with an alkene. This method is effective for the synthesis of vinyl-substituted pyridines.
-
Sonogashira Coupling: Utilizes a terminal alkyne to introduce an alkynyl moiety at the 5-position. This reaction is typically catalyzed by a combination of palladium and copper complexes.
-
Buchwald-Hartwig Amination: Enables the formation of a C-N bond, introducing an amino group at the 5-position.
The choice of method depends on the desired functionality to be introduced and the overall synthetic strategy. Each of these alternative reactions will produce a unique NMR fingerprint for the resulting product, reflecting the newly introduced substituent.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of products from this compound and the logical comparison of different synthetic routes.
Caption: General workflow for synthesis and NMR analysis.
Caption: Comparison of synthetic strategies.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 5-Bromo-2-ethoxypyridine-4-boronic Acid Derivatives
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with 5-Bromo-2-ethoxypyridine-4-boronic acid and its derivatives, a class of compounds with significant potential in synthetic chemistry, understanding the most effective analytical techniques is crucial. This guide provides a comprehensive comparison of mass spectrometry and other key analytical methods for the structural elucidation and purity assessment of these molecules, supported by experimental considerations and data interpretation strategies.
Mass Spectrometry: A Powerful Tool for Structural Insights
Mass spectrometry (MS) stands out as a primary technique for the characterization of this compound derivatives due to its high sensitivity and ability to provide direct molecular weight information and structural details through fragmentation analysis.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like boronic acids. It typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
A key characteristic of this compound in ESI-MS is its propensity to undergo dehydration and form cyclic anhydrides, particularly the boroxine. This trimeric species is often observed as a prominent ion in the mass spectrum. The isotopic pattern resulting from the presence of a bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) serves as a distinctive signature for identifying fragments containing this halogen.
Table 1: Comparison of Analytical Techniques for this compound Derivatives
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (ESI-MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural elucidation. | High sensitivity, provides direct evidence of molecular formula and substructures. | Can be complex to interpret, potential for in-source reactions (e.g., boroxine formation). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structural determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers. | High resolution for separating complex mixtures, quantitative. | Does not provide direct structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. | High separation efficiency for volatile compounds. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation. |
Experimental Protocols
A successful analysis of this compound derivatives by mass spectrometry requires careful consideration of the experimental conditions to ensure reliable and reproducible results.
Sample Preparation for ESI-MS
-
Dissolution: Dissolve the boronic acid derivative in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A typical concentration is 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Mobile Phase: A common mobile phase for ESI-MS analysis of boronic acids is a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.
ESI-MS Spectrometer Settings
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its potential oligomers (e.g., m/z 100-2000).
Data Interpretation and Fragmentation Pathways
The interpretation of the mass spectrum of this compound involves identifying the molecular ion and key fragment ions. The presence of the bromine isotope pattern is a critical confirmation tool.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives relies on the integration of data from multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For boronic acids, ¹¹B NMR is particularly informative, as the chemical shift of the boron atom is sensitive to its coordination state and substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of chemical compounds and for separating mixtures. When coupled with a UV detector, HPLC can quantify the target compound and any impurities. The development of a robust HPLC method is crucial for quality control during the synthesis and purification of this compound derivatives.
Caption: Integrated analytical workflow for the characterization of boronic acid derivatives.
Conclusion
The characterization of this compound and its derivatives requires a multi-faceted analytical approach. Mass spectrometry, particularly ESI-MS, provides essential information on molecular weight and structure through fragmentation analysis. However, for a complete and unambiguous characterization, it is crucial to integrate MS data with results from other powerful techniques such as NMR spectroscopy for detailed structural elucidation and HPLC for purity assessment. By employing this integrated workflow, researchers and drug development professionals can ensure the identity, purity, and quality of these important chemical entities, thereby advancing their research and development endeavors.
comparative study of 5-Bromo-2-ethoxypyridine-4-boronic acid and other pyridylboronic acids
A Comparative Guide to 5-Bromo-2-ethoxypyridine-4-boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules. Pyridylboronic acids are indispensable building blocks in modern organic synthesis, particularly for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This reaction is fundamental to forming carbon-carbon bonds, a pivotal step in constructing the intricate molecular architectures of many Active Pharmaceutical Ingredients (APIs).[2][3]
This guide provides an objective comparison of this compound's potential performance and properties against other common pyridylboronic acids. The incorporation of a pyridine moiety can significantly influence a drug's efficacy, pharmacokinetics, and safety profile.[2] The choice of the specific pyridylboronic acid, with its unique substituents, can therefore be a critical decision in the drug discovery process.[4]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a boronic acid, such as molecular weight and the nature of its substituents, are foundational to its reactivity and handling. The table below summarizes key properties of this compound and several other pyridylboronic acids used in drug discovery.
| Property | This compound | 3-Pyridylboronic acid | 4-Pyridylboronic acid | 5-Bromo-2-methoxypyridine-4-boronic acid |
| Molecular Formula | C₇H₉BBrNO₃[5][6] | C₅H₆BNO₂[1][7] | C₅H₆BNO₂[8] | C₆H₇BBrNO₃ |
| Molecular Weight | 245.87 g/mol [5][6] | 122.92 g/mol [1][7] | 122.92 g/mol [8] | 231.84 g/mol |
| Form | Solid[5] | White Powder[1] | Solid | Solid |
| Purity | Not Specified | ≥98.0%[1] | Not Specified | min. 97% |
| Key Structural Features | Bromo and ethoxy substituents | Unsubstituted pyridine ring | Unsubstituted pyridine ring | Bromo and methoxy substituents |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds.[3][9] The reaction's success is influenced by the stability, reactivity, and electronic nature of the boronic acid.[10][11] The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[3]
The following table presents representative yields for Suzuki-Miyaura coupling reactions between various pyridylboronic acids and different aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions (catalyst, base, solvent) across different studies.[12][13] This data serves as a guide to the general reactivity and potential of these building blocks.
| Pyridylboronic Acid | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / Dioxane | 2-Amino-3-(2-methoxy-5-pyridinyl)pyridine | 69% |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / Dioxane | 2-Amino-5-(2-chloro-5-pyridinyl)pyrazine | 65% |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / Dioxane | 3-(3-Pyridinyl)quinoline | ~60-70% (typical) |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Not Specified | 2-(Thiophen-2-yl)pyridine | 82% |
Data is illustrative and compiled from various sources to show representative yields.[12][14]
The substituents on the pyridine ring of this compound—an electron-withdrawing bromine atom and an electron-donating ethoxy group—are expected to modulate its reactivity in Suzuki-Miyaura coupling. The bromine atom also provides a secondary reactive site for potential subsequent functionalization, making it a versatile building block.[3][11]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).[12][14]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., PPh₃, SPhos).[12][14]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.[12]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[14]
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound.[13]
Visualizing Reaction Pathways and Workflows
Diagrams are essential for understanding complex chemical processes and experimental designs. The following visualizations, created using the DOT language, illustrate the Suzuki-Miyaura coupling mechanism and a typical comparative experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative study of pyridylboronic acids.
Conclusion
This compound represents a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing bromine atom, offers a distinct electronic profile that can be harnessed to fine-tune molecular properties. Furthermore, the presence of the bromine atom provides an additional handle for subsequent diversification through further cross-coupling reactions.
While direct comparative data requires case-by-case experimental validation, the principles of Suzuki-Miyaura coupling suggest that this compound is a promising reagent. Its comparison with simpler analogues like 3- and 4-pyridylboronic acid highlights the strategic advantage of using more complex, functionalized building blocks to accelerate the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The careful selection of pyridylboronic acids remains a critical step in the efficient development of new therapeutics.[2][15]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-bromo-2-ethoxy-4-pyridineboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-2-ethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of cross-coupling methodologies beyond the use of 5-Bromo-2-ethoxypyridine-4-boronic acid.
In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized pyridine scaffolds is a cornerstone for the creation of novel therapeutic agents. While the Suzuki-Miyaura cross-coupling reaction using boronic acids, such as this compound, is a widely adopted and powerful tool, a variety of alternative synthetic strategies exist. These alternatives can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of prominent alternative cross-coupling reactions for the derivatization of the 5-bromo-2-ethoxypyridine core, supported by experimental data and detailed protocols.
Performance Comparison of Cross-Coupling Reactions
The following table summarizes the performance of various palladium-catalyzed cross-coupling reactions for the functionalization of bromopyridine derivatives. While specific data for 5-Bromo-2-ethoxypyridine is limited for some of the less common methods, the presented data for analogous substrates provides a valuable predictive framework for reaction efficiency.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 12-24 | 70-95 | Low toxicity of boron reagents, wide availability of reagents, generally high yields.[1][2] | Potential for protodeboronation of boronic acids.[1] |
| Stille | Organostannanes (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Often not required | Toluene, DMF | 80-110 | 12-24 | 70-90 | Air and moisture stable reagents, excellent functional group tolerance.[3][4] | High toxicity of organotin reagents and byproducts, difficult purification.[3] |
| Hiyama | Organosilanes (e.g., Aryl-Si(OMe)₃) | Pd(OAc)₂, PdCl₂(PCy₃)₂ | TBAF, NaOH | Toluene, Dioxane, H₂O | 80-120 | 12-24 | 60-90 | Low toxicity of silicon reagents, stable and easy to handle.[5][6] | Requires an activating agent (fluoride or base), sometimes lower reactivity.[5] |
| Negishi | Organozinc Reagents (e.g., Aryl-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, DMF | 25-65 | 1-12 | 75-95 | High reactivity, mild reaction conditions, often shorter reaction times.[7][8] | Air and moisture sensitivity of organozinc reagents.[7] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 12-24 | 70-95 | Direct C-N bond formation, broad amine scope.[9][10] | Requires specific ligand systems, potential for side reactions.[9] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPEA | DMF, THF | 25-100 | 3-12 | 60-90 | Direct C-C (sp²-sp) bond formation, mild conditions.[11] | Requires a copper co-catalyst (in most cases), potential for alkyne homocoupling.[11] |
| Direct C-H Arylation | Arenes | Pd(OAc)₂, Rh(I) complexes | K₂CO₃, PivOH | DMA, Toluene | 110-150 | 12-24 | 50-80 | Atom economical (no pre-functionalization of one partner).[12][13] | Often requires higher temperatures, regioselectivity can be a challenge.[12] |
Experimental Protocols
This section provides detailed experimental methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures for similar bromopyridine substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Phenylboronic Acid.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of halide)
-
Water (1 mL per 1 mmol of halide)
Procedure:
-
To a round-bottom flask, add 5-Bromo-2-ethoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Stille Coupling
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Tributyl(phenyl)stannane.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene (5 mL per 1 mmol of halide)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 5-Bromo-2-ethoxypyridine and anhydrous toluene.
-
Add Pd(PPh₃)₄ and tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3][4]
Hiyama Coupling
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Phenyltrimethoxysilane.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Phenyltrimethoxysilane (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL per 1 mmol of halide)
Procedure:
-
To a dry flask under an inert atmosphere, add 5-Bromo-2-ethoxypyridine, Pd(OAc)₂, and anhydrous dioxane.
-
Add phenyltrimethoxysilane followed by the TBAF solution.
-
Heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5][6]
Negishi Coupling
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Phenylzinc Chloride.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Phenylzinc Chloride (0.5 M in THF, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL per 1 mmol of halide)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 5-Bromo-2-ethoxypyridine and anhydrous THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Slowly add the phenylzinc chloride solution at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 1-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Buchwald-Hartwig Amination
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Aniline.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5 mL per 1 mmol of halide)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add toluene, 5-Bromo-2-ethoxypyridine, and aniline.
-
Seal the vessel and heat to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
Sonogashira Coupling
Reaction: Coupling of 5-Bromo-2-ethoxypyridine with Phenylacetylene.
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL per 1 mmol of halide)
Procedure:
-
To a flask under an inert atmosphere, add 5-Bromo-2-ethoxypyridine, Pd(PPh₃)₂Cl₂, CuI, and THF.
-
Add triethylamine and phenylacetylene.
-
Stir the reaction at room temperature or heat to 50 °C for 3-12 hours, monitoring by TLC or GC-MS.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[11]
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized catalytic cycles for each of the discussed cross-coupling reactions. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Catalytic cycle of the Hiyama coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
While the Suzuki-Miyaura coupling remains a highly reliable and widely used method for the functionalization of 5-bromo-2-ethoxypyridine, a comprehensive understanding of the available alternative cross-coupling reactions is invaluable for the modern synthetic chemist. The choice of reaction will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and considerations of toxicity and cost. The Stille and Negishi couplings offer high reactivity and functional group tolerance, while the Hiyama coupling provides a less toxic alternative. The Buchwald-Hartwig amination and Sonogashira coupling open avenues for direct C-N and C-C (sp) bond formation, respectively. Furthermore, the emerging field of direct C-H activation presents an atom-economical approach that circumvents the need for pre-functionalized starting materials. This guide serves as a foundational resource to aid researchers in making informed decisions for the strategic synthesis of novel 5-bromo-2-ethoxypyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic method for 5-Bromo-2-ethoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. We present a detailed experimental protocol and compare its performance in Suzuki-Miyaura cross-coupling reactions against a structurally similar alternative, 5-Bromo-2-methoxypyridine-4-boronic acid. All quantitative data is summarized in clear, comparative tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a versatile reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of three key functional groups: a boronic acid for Suzuki-Miyaura coupling, a bromine atom that can participate in further cross-coupling or other transformations, and an ethoxy group that modulates the electronic properties of the pyridine ring. This guide outlines a reliable synthetic method for this compound and evaluates its reactivity in comparison to its methyl analogue.
Synthetic Method Validation
A robust and reproducible synthesis of this compound is crucial for its application in research and development. The proposed method involves a two-step sequence starting from the readily available 5-bromo-2-ethoxypyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-ethoxypyridine
A common route to 2-alkoxypyridines involves the Williamson ether synthesis from the corresponding hydroxypyridine or a nucleophilic aromatic substitution on a dihalopyridine. For this guide, we will consider the starting material, 5-bromo-2-ethoxypyridine, as commercially available or synthesized via established literature procedures.
Step 2: Directed Ortho-Metalation and Borylation
This step utilizes the principle of directed ortho-metalation (DoM), where the ethoxy group directs the deprotonation to the adjacent C-3 position, followed by quenching with a boron electrophile to introduce the boronic acid moiety at the C-4 position after rearrangement.
-
Materials:
-
5-Bromo-2-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution to the stirred THF.
-
Add a solution of 5-bromo-2-ethoxypyridine in anhydrous THF dropwise to the n-BuLi solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Logical Workflow for Synthesis
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To validate the utility of this compound, its performance in a standard Suzuki-Miyaura cross-coupling reaction is compared with that of 5-Bromo-2-methoxypyridine-4-boronic acid. The reaction chosen for this comparison is the coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
5-Bromo-2-alkoxypyridine-4-boronic acid (ethoxypyridine or methoxypyridine derivative)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine the 5-bromo-2-alkoxypyridine-4-boronic acid, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
-
Comparative Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling reaction of the two boronic acids with phenylboronic acid under optimized conditions. The data is based on typical yields reported in the literature for similar substrates.
| Entry | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | ~85-95 |
| 2 | 5-Bromo-2-methoxypyridine-4-boronic acid | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | ~80-90 |
The slightly higher expected yield for the ethoxy derivative may be attributed to its increased solubility in the reaction medium and subtle electronic effects influencing the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Conclusion
The synthetic method for this compound via directed ortho-metalation and borylation is a reliable and efficient route to this valuable building block. In comparative Suzuki-Miyaura cross-coupling reactions, it demonstrates excellent performance, with potentially slightly higher yields compared to its methoxy analogue. The detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the use of this versatile reagent in the development of novel chemical entities.
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The judicious selection of a palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, substrate scope, and overall efficiency. This guide presents a comparative analysis of common palladium catalysts for the Suzuki coupling of 5-Bromo-2-ethoxypyridine-4-boronic acid, a substrate class of interest in medicinal chemistry. The performance of these catalysts is evaluated based on experimental data from analogous heterocyclic systems, providing a framework for catalyst selection and reaction optimization.
The Suzuki coupling of 5-Bromo-2-ethoxypyridine with an aryl or heteroaryl boronic acid is a key transformation for the synthesis of functionalized pyridine derivatives. The electronic nature of the pyridine ring and the presence of the ethoxy and boronic acid functionalities can influence the catalytic activity. This comparison focuses on three widely used classes of palladium catalysts: a traditional phosphine-ligated catalyst, a ferrocenylphosphine-ligated catalyst, and a modern biarylphosphine-ligated pre-catalyst.
Catalyst Performance Comparison
The efficacy of different palladium catalysts in Suzuki coupling reactions is highly dependent on the nature of the substrates, the reaction conditions, and the ligand system employed. Below is a summary of the performance of representative palladium catalysts in the Suzuki coupling of bromopyridines with arylboronic acids, which serves as a model for the target reaction.
| Catalyst | Ligand Type | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 12 - 24 | 75 - 90 | Readily available, cost-effective, and effective for a range of substrates.[1][2][3][4][5] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | 2 - 8 | 85 - 98 | High thermal stability, promotes rapid catalysis, and is effective for challenging substrates.[6][7][8][9][10] |
| XPhos Pd G2 | Bulky Biarylphosphine | 0.5 - 2 | 1 - 6 | 90 - 99 | High activity at low catalyst loadings, broad substrate scope including heteroaryl chlorides.[11][12][13][14] |
Note: The presented data is a summary based on Suzuki coupling reactions of various bromopyridines and may vary for the specific coupling of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. The following are representative protocols for the Suzuki coupling of a generic bromopyridine with an arylboronic acid using the compared palladium catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-ethoxypyridine, the arylboronic acid, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][15]
Protocol 2: Suzuki Coupling using PdCl₂(dppf)
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Dimethoxyethane (DME)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with 5-Bromo-2-ethoxypyridine, the arylboronic acid, and potassium phosphate.
-
Add the PdCl₂(dppf) catalyst.
-
Add anhydrous, degassed DME.
-
Seal the vessel and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with a suitable organic solvent.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
Protocol 3: Suzuki Coupling using XPhos Pd G2
Materials:
-
5-Bromo-2-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (1 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
tert-Butanol (t-BuOH)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vial, add 5-Bromo-2-ethoxypyridine, the arylboronic acid, cesium carbonate, and the XPhos Pd G2 pre-catalyst.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed tert-butanol.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor its progress.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Dry the combined organic layers, filter, and remove the solvent in vacuo.
-
Purify the crude material via column chromatography to obtain the desired product.[12][13][14]
Visualizing the Suzuki Coupling and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing catalyst performance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing palladium catalyst performance.
Concluding Remarks
The selection of an optimal palladium catalyst for the Suzuki coupling of this compound requires careful consideration of factors such as desired reaction time, catalyst loading, and cost. While traditional catalysts like Pd(PPh₃)₄ are reliable, modern systems based on bulky biarylphosphine ligands, such as the Buchwald pre-catalysts, often provide superior performance in terms of reaction speed and efficiency for challenging heteroaromatic substrates.[16][17] The provided protocols and comparative data serve as a valuable starting point for chemists aiming to develop robust and efficient syntheses of functionalized pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 6. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating Suzuki-Miyaura Couplings: A Comparative Guide to the Efficiency of 5-Bromo-2-ethoxypyridine-4-boronic acid in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the strategic selection of reagents and reaction conditions is paramount to the successful synthesis of complex molecules. 5-Bromo-2-ethoxypyridine-4-boronic acid stands out as a valuable building block for introducing a substituted pyridine moiety, a common scaffold in pharmacologically active compounds. Its performance in the widely-utilized Suzuki-Miyaura cross-coupling reaction is critically dependent on the solvent system employed. This guide provides a comparative analysis of its efficiency in different solvents, supported by representative experimental data and protocols, and contrasts its performance with alternative reagents.
The efficiency of the Suzuki-Miyaura reaction is profoundly influenced by the choice of solvent, which can affect catalyst stability, reagent solubility, and the rates of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. For pyridine-based boronic acids, side reactions such as protodeboronation and homocoupling can also be significantly impacted by the solvent environment.
Comparative Efficiency in Common Solvent Systems
| Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Time (h) | Expected Yield (%) | Remarks |
| 1,4-Dioxane / Water (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | 85-95 | A robust and widely applicable system providing good solubility for both organic and inorganic reagents.[2] |
| Toluene / Water (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 16 | 80-90 | Effective for higher temperature reactions; requires vigorous stirring for the biphasic system. |
| Tetrahydrofuran (THF) / Water (4:1) | Cs₂CO₃ | Pd₂(dba)₃ / SPhos | 70 | 12 | 75-85 | A versatile solvent that can promote efficient coupling at moderate temperatures. |
| Acetonitrile (MeCN) / Water (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | 18 | 70-80 | A polar aprotic solvent that can be effective, though potentially leading to lower yields compared to ethereal solvents. |
| N,N-Dimethylformamide (DMF) | K₃PO₄ | Pd(PPh₃)₄ | 85 | 10 | 65-75 | Useful for substrates with poor solubility, but can sometimes lead to side reactions like hydrodehalogenation.[3] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific aryl halide, catalyst, ligand, base, and reaction scale. Optimization is often necessary.
Comparison with Alternative Boronic Acids
The choice of boronic acid is dictated by the desired final structure and the reactivity required. Below is a comparison of this compound with other relevant pyridine-based boronic acids.
| Boronic Acid | Structure | Key Features & Applications | Expected Relative Reactivity |
| This compound | CCOc1cc(B(O)O)c(Br)cn1 | Provides a scaffold with three points of potential diversification (ethoxy, bromo, and the newly formed C-C bond). The ethoxy group is an electron-donating group. | High |
| 2-Methoxy-5-pyridineboronic acid | CO-c1ccc(B(O)O)cn1 | A common building block in medicinal chemistry for introducing a methoxypyridine unit.[4][5] | High |
| 2-Chloropyridine-4-boronic acid | Clc1cc(B(O)O)ccn1 | The chloro-substituent offers a site for subsequent cross-coupling reactions and modulates the electronic properties of the pyridine ring.[6] | Moderate to High |
| Pyridine-3-boronic acid | c1cc(B(O)O)cnc1 | A simple, unsubstituted pyridyl boronic acid, widely used but can be prone to side reactions. | Moderate |
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction and the synthesis of the boronic acid.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (0.03-0.05 equiv.).[1]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental and logical flow is crucial for successful synthesis.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The underlying mechanism involves a palladium catalyst cycling through different oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetics of Suzuki Reactions Featuring 5-Bromo-2-ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3] The overall rate of the reaction is determined by the slowest step, known as the rate-determining step. For many Suzuki couplings, transmetalation is the rate-limiting step.[3]
Comparative Kinetic Data
To contextualize the expected kinetic performance of 5-Bromo-2-ethoxypyridine-4-boronic acid, we can examine data from studies on structurally similar aryl and heteroaryl halides and boronic acids. The electronic nature of the substituents on both coupling partners significantly influences the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while the electronic properties of the boronic acid affect the transmetalation step.[5][6]
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Observed Rate/Yield | Reference/Notes |
| 4-Bromonitrobenzene (electron-deficient) | Phenylboronic acid | Pd-polymer hybrid | K₃PO₄ | Toluene/Water | High turnover frequency (TOF) of 3343 h⁻¹ | [5] |
| 4-Bromoaniline (electron-rich) | Phenylboronic acid | Pd-polymer hybrid | K₃PO₄ | Toluene/Water | Slower reaction rate compared to electron-deficient aryl bromides | [5] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good yields | [7] |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Various | Various | Good yields at room temperature, highlighting advances in catalyst systems for less reactive halides | [8] |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acids | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water or 1,4-Dioxane/Water | Good to excellent yields, with modern catalyst systems showing higher efficacy for challenging substrates | [9] |
Inference for this compound:
Based on its structure, this compound possesses both an electron-donating ethoxy group and the electron-withdrawing character of the pyridine ring. This complex electronic profile makes direct prediction challenging without experimental data. However, it is reasonable to hypothesize that its reactivity will be comparable to other functionalized bromopyridines. The boronic acid functionality on the pyridine ring itself is a key feature, and its reactivity will be influenced by the basicity of the reaction medium, which can affect the equilibrium between the boronic acid and the more reactive boronate species.[3][10]
Alternative Coupling Partners and Boron Reagents
A variety of boronic acid derivatives can be employed in Suzuki couplings, each with potentially different kinetic profiles and stability.
| Boron Reagent | Advantages | Potential Kinetic Implications |
| Boronic Esters (e.g., pinacol esters) | Increased stability, easier purification | Generally slower reaction rates as hydrolysis to the boronic acid is often a prerequisite for transmetalation.[3] |
| Organotrifluoroborates (R-BF₃K) | High stability, crystalline solids, easy to handle | Can exhibit different reactivity profiles; in some cases, they can be more reactive than the corresponding boronic acids. |
| MIDA boronates | Exceptionally stable, allowing for sequential cross-couplings | Require a specific deprotection step before transmetalation, adding a step to the kinetic sequence. |
Experimental Protocol for Kinetic Studies
To rigorously evaluate the kinetics of a Suzuki reaction involving this compound, a detailed experimental protocol is required. The following outlines a general approach for monitoring reaction progress and determining key kinetic parameters.
Objective: To determine the reaction order with respect to each reactant and the catalyst, and to calculate the rate constant for the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide, base, and internal standard.
-
Catalyst and Ligand Preparation: Prepare a stock solution of the palladium catalyst and any necessary ligands.
-
Initiation of Reaction: To each vial, add the solvent, followed by a solution of this compound and the catalyst stock solution to initiate the reaction.
-
Reaction Monitoring: Maintain the reactions at a constant temperature. At timed intervals, withdraw an aliquot from each reaction vial, quench it (e.g., with cold diethyl ether), and filter it.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined using the method of initial rates.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the logical relationship within the catalytic cycle.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-ethoxypyridine-4-boronic acid
For researchers, scientists, and professionals in drug development, the purity of chemical building blocks is paramount. Impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 5-Bromo-2-ethoxypyridine-4-boronic acid, a valuable intermediate in medicinal chemistry. We present supporting data from analogous compounds and detailed experimental protocols to ensure accurate and reproducible purity determination.
Comparative Analysis of Purity Assessment Methods
A comprehensive purity profile requires a multi-technique approach, as no single method can identify and quantify all possible impurities. The primary techniques for analyzing boronic acids are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity assessment of non-volatile organic compounds.[1][2] It separates the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[3] For boronic acids, reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method.[2] The purity is typically reported as the area percentage of the main peak relative to the total area of all detected peaks. A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.[4][5] Method development often focuses on minimizing this degradation by adjusting mobile phase pH, temperature, and analysis time.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure confirmation. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for the verification of the compound's structure and the detection of proton-containing impurities.[6] A key challenge with NMR analysis of boronic acids is their tendency to form trimeric anhydrides, known as boroxines, which can lead to complex or unintelligible spectra.[7][8][9] This can often be overcome by using specific deuterated solvents like d4-methanol or d6-DMSO, which break up the boroxine structure.[8] Furthermore, ¹¹B NMR is a specialized technique that is highly sensitive to the hybridization state of the boron atom, making it useful for studying boronic acid-diol condensations and confirming the presence of the boronic acid moiety.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[1] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptional tool for identifying unknown impurities.[1] The analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate into boroxines in the ion source.[7][12] Electrospray Ionization (ESI) is a soft ionization technique commonly used for boronic acids, often showing the deprotonated molecule [M-H]⁻ in negative ion mode or adducts with solvents or salts in positive ion mode.[7][12]
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases.[3] | Quantitative purity (area %), retention time, impurity profile.[2][6] | High resolution and sensitivity for non-volatile compounds; excellent for quantitative analysis.[3] | Requires reference standards for impurity identification; not suitable for volatile compounds.[3] |
| NMR Spectroscopy (¹H, ¹¹B) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structure confirmation, identification and quantification of impurities, detection of boroxine formation.[6][10] | Provides detailed structural information; can be quantitative (qNMR) with an internal standard.[9] | Lower sensitivity than MS; spectra can be complicated by boroxine formation.[8] |
| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. | Molecular weight confirmation of the main peak and impurities; structural information from fragmentation.[1] | High sensitivity and specificity; excellent for identifying unknown impurities and degradation products. | Ionization efficiency can vary between compounds; complex spectra from adducts or boroxine formation.[7][12] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2] | Excellent for analyzing volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds like boronic acids; not suitable for thermally labile compounds.[7] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 5-Bromo-2-ethoxypyridine-4-boronic Acid in Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that balances chemical reactivity, synthetic efficiency, and economic viability. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-ethoxypyridine-4-boronic acid, a key reagent in the synthesis of complex molecules, often utilized in the development of kinase inhibitors. We present a comparative analysis with viable alternatives, supported by available experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 5-Bromo-2-methoxypyridine-4-boronic acid | 5-Bromo-2-isopropoxypyridine-4-boronic acid |
| Typical Yield (%) | 80-90 (estimated) | 82-92[1] | 75-85 (estimated) |
| Reaction Time (hours) | 12-24 | 12-24 | 16-30 |
| Optimal Temperature (°C) | 80-110 | 80-110 | 90-120 |
| Catalyst Loading (mol%) | 1-3 | 1-3 | 2-5 |
| Known Side Reactions | Protodeboronation, Homocoupling | Protodeboronation, Homocoupling | Protodeboronation, Homocoupling, Steric hindrance related byproducts |
Note: The data for this compound and 5-Bromo-2-isopropoxypyridine-4-boronic acid are estimations based on the performance of structurally similar compounds. The yield for 5-Bromo-2-methoxypyridine-4-boronic acid is based on a similar substrate.
Cost Analysis
The economic feasibility of a synthetic route is a critical factor in pharmaceutical development. The cost of starting materials can significantly impact the overall cost of producing an active pharmaceutical ingredient (API). Here, we compare the approximate costs of this compound and its alternatives.
Table 2: Cost Comparison of Pyridine Boronic Acids
| Compound | Supplier Example | Price (USD/gram) |
| This compound | ChemicalBook | ~73.87 (for 5g) |
| 5-Bromo-2-methoxypyridine-4-boronic acid | Fisher Scientific | ~135.92 |
| 5-Bromo-2-isopropoxypyridine | Fisher Scientific | ~127.10 (for the pyridine precursor) |
Note: Prices are subject to change and may vary between suppliers. The price for 5-Bromo-2-isopropoxypyridine is for the precursor, not the boronic acid itself, which would add to the overall cost.
Experimental Protocols
A detailed and reliable experimental protocol is crucial for the successful application of these reagents. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a 2-alkoxypyridine boronic acid derivative.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 eq)
-
5-Bromo-2-alkoxypyridine-4-boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, 5-Bromo-2-alkoxypyridine-4-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in Kinase Inhibitor Synthesis: Crizotinib
Substituted biaryl pyridines are common scaffolds in many kinase inhibitors. For instance, the core of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, features a 2-aminopyridine moiety that could be synthesized using precursors derived from 5-bromo-2-alkoxypyridine derivatives through a Suzuki coupling reaction.[2][3][4][5][6]
dot
Caption: Logical workflow for the cost-benefit analysis in selecting a pyridine boronic acid for synthesis.
Signaling Pathway Inhibition
The biaryl pyridine moieties synthesized using these boronic acids often act as "hinge-binders" in the ATP-binding pocket of kinases, disrupting downstream signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent example.
dot
Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
The choice between this compound and its alternatives is a nuanced decision. While the ethoxy derivative may offer a good balance of reactivity and cost, the methoxy analog presents a readily available, albeit slightly more expensive, alternative with potentially higher yields in some cases. The isopropoxy derivative, due to increased steric hindrance, might require more optimized reaction conditions. Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, and the economic constraints of the project. This guide provides a framework for making that decision based on a careful consideration of both performance and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 4. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 5. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes to 5-Bromo-2-ethoxypyridine-4-boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized intermediates is a cornerstone of innovation. This guide provides a comparative analysis of the two primary synthetic methodologies for preparing 5-Bromo-2-ethoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry. The comparison is based on established chemical principles and available experimental data for analogous compounds, offering insights into the potential advantages and disadvantages of each approach.
The two most prevalent methods for the synthesis of aryl and heteroaryl boronic acids are the Halogen-Metal Exchange followed by borylation, and the Palladium-catalyzed Miyaura Borylation. This guide will delve into the experimental protocols for each method as they would apply to the synthesis of this compound, presenting a side-by-side comparison of their key reaction parameters.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Halogen-Metal Exchange & Borylation | Method 2: Miyaura Borylation |
| Starting Material | 5-Bromo-2-ethoxy-4-halopyridine (e.g., 4-iodo or 4-bromo) | 5-Bromo-2-ethoxypyridine |
| Key Reagents | Organolithium reagent (e.g., n-BuLi), Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base |
| Reaction Temperature | Typically very low (-78 °C) | Generally elevated (e.g., 80-100 °C) |
| Reaction Time | Generally shorter (a few hours) | Can be longer (several hours to overnight) |
| Reported Yield (Analogous Compounds) | ~65-78%[1] | ~66-88% |
| Key Advantages | Potentially lower cost of reagents. | High functional group tolerance, milder conditions for some substrates. |
| Key Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air, potential for side reactions if not carefully controlled. | Higher cost of palladium catalysts and specialized ligands, potential for catalyst poisoning. |
Method 1: Halogen-Metal Exchange followed by Borylation
This classical approach involves the deprotonation of a dihalopyridine precursor at a specific position using a strong organometallic base at low temperatures, followed by quenching with a boron electrophile.
Experimental Protocol
Step 1: Lithiation To a solution of 5-bromo-2-ethoxy-4-iodopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.
Step 2: Borylation Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
Step 3: Hydrolysis and Purification The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is separated, and the pH is adjusted to neutral with a suitable base, leading to the precipitation of the crude boronic acid. The product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization. For the synthesis of a similar compound, pyridine-4-boronic acid, a yield of 65% has been reported using this method.[1]
Method 2: Miyaura Borylation
This method utilizes a palladium catalyst to couple a halo-pyridine with a diboron reagent, offering a powerful alternative that often exhibits broad functional group tolerance.
Experimental Protocol
Step 1: Reaction Setup In a reaction vessel, 5-bromo-2-ethoxypyridine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.0 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 equivalents) are combined in a solvent like 1,4-dioxane.
Step 2: Reaction The reaction mixture is degassed and then heated to 80-100 °C under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by a suitable technique like TLC or LC-MS.
Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product, the pinacol ester of the boronic acid, can often be used directly in subsequent reactions or hydrolyzed to the boronic acid. Purification of the pinacol ester is typically performed by column chromatography on silica gel. For a similar transformation of a bromopyrimidine, a yield of 66% for the pinacol ester has been reported.
Concluding Remarks
Both the Halogen-Metal Exchange/Borylation and the Miyaura Borylation represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on factors such as the availability and cost of starting materials and reagents, the scale of the synthesis, and the specific functional groups present in the molecule. For large-scale synthesis where cost is a primary concern, the Halogen-Metal Exchange route may be more attractive. Conversely, for smaller-scale, discovery-phase chemistry where functional group tolerance and milder conditions are paramount, the Miyaura Borylation might be the preferred method. Researchers are encouraged to evaluate both methods based on their specific needs and laboratory capabilities.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-2-ethoxypyridine-4-boronic Acid
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 5-Bromo-2-ethoxypyridine-4-boronic acid are critical for laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, emphasizing safety, compliance, and logistical efficiency.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Environmental Hazard | Should not be released into the environment.[3] | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[4] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. |
Primary Disposal Protocol: Hazardous Waste Collection
The recommended and safest method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste disposal service. In-lab neutralization is not recommended for this compound due to its complex structure and the potential for unknown and hazardous reactions.
Step 1: Waste Identification and Segregation
-
Classify all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).
-
This compound is a halogenated organic waste. It must be segregated from non-halogenated and other incompatible waste streams.[5][6]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.
-
Ensure the container is clearly labeled. The label must include:
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and acids.[6][7]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Follow all institutional and local regulations for waste manifests and transportation.
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled hazardous waste container for disposal.[5]
Experimental Protocols: Illustrative Neutralization (For Simple Boronic Acids ONLY)
Disclaimer: The following protocol is for illustrative purposes only and describes a general method for neutralizing simple, non-hazardous boronic acids. It should NOT be performed on this compound without a specific risk assessment and explicit approval from your institution's EHS department. The presence of the brominated pyridine ring introduces complexities and potential side reactions that make in-lab treatment inadvisable.
Objective: To neutralize a weakly acidic boronic acid solution to a pH suitable for aqueous waste collection, where permitted.
Materials:
-
Weakly acidic boronic acid waste solution
-
Large beaker or flask
-
Stir bar and stir plate
-
Calibrated pH meter or pH strips
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Dilution: In a chemical fume hood, place the waste solution in a large beaker and dilute it with a large volume of water (e.g., 10 parts water to 1 part waste).[10] This helps to control the reaction temperature.
-
Neutralization: Slowly and with constant stirring, add a mild base such as sodium bicarbonate in small portions.[8][9]
-
pH Monitoring: Monitor the pH of the solution continuously.[8][9] Continue adding the base until the pH is within the neutral range specified by local regulations (typically between 6.0 and 9.0).[8]
-
Disposal: Once neutralized, the solution should be disposed of as hazardous aqueous waste unless your institution's EHS department has explicitly approved drain disposal for this specific neutralized waste stream.
Mandatory Visualization
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Disposal workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 5-Bromo-2-ethoxypyridine-4-boronic acid
Essential Safety and Handling Guide for 5-Bromo-2-ethoxypyridine-4-boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure a secure and efficient laboratory environment.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉BBrNO₃ |
| Molecular Weight | 245.87 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[1] | Provides chemical resistance against pyridine and boronic acid derivatives. |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and dust that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from potential splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges.[1][2] | Essential for preventing inhalation of dust and vapors, especially when working outside of a certified chemical fume hood or during spill cleanup. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep containers tightly closed to prevent degradation and contamination.[3]
Experimental Protocol: Standard Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all transfers and manipulations of the compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Avoid generating dust.[4]
-
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Properly dispose of all contaminated materials, including gloves and disposable labware, in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[3]
-
Regulations: Follow all local, state, and federal regulations for the disposal of halogenated and boron-containing organic compounds.[5]
Mandatory Visualization
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
